molecular formula C7H4N2O B1590096 3H-Indazol-3-one CAS No. 5686-93-1

3H-Indazol-3-one

Cat. No.: B1590096
CAS No.: 5686-93-1
M. Wt: 132.12 g/mol
InChI Key: LOCAIGRSOJUCTB-UHFFFAOYSA-N
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Description

3H-Indazol-3-one (CAS 7364-25-2) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial precursor and core structure for developing a wide range of biologically active molecules. The indazolone core is a privileged structure in drug discovery, featured in compounds with diverse pharmacological activities. Research has identified derivatives with potent anti-inflammatory effects, demonstrating significant activity in cellular models with negligible cell toxicity . Furthermore, the indazole scaffold is a key component in various approved drugs and clinical candidates, including kinase inhibitors such as Pazopanib (for advanced soft tissue carcinoma and renal cell carcinoma) and the antibacterial agent Granisetron (a 5-HT3 receptor antagonist used as an antiemetic) . Other explored activities for indazolone derivatives include antiviral, antibacterial, antihyperglycemic, and antitumor properties . From a synthetic chemistry perspective, 3H-Indazol-3-one can be efficiently constructed via several modern methods. These include a photochemical route starting from o-nitrobenzyl alcohols, which proceeds under mild, aqueous conditions at room temperature . Alternative robust synthetic strategies involve B2(OH)4-mediated reductive N-N bond formation and the copper-catalyzed Chan-Evans-Lam coupling for the direct N-arylation of the indazolone core, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCAIGRSOJUCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537428
Record name 3H-Indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5686-93-1
Record name 3H-Indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 3H-Indazol-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1][2] The functionality and interaction of indazole-based compounds, particularly 3H-Indazol-3-one and its analogs, are profoundly dictated by their tautomeric state. This guide provides a comprehensive exploration of the tautomeric equilibria inherent to these molecules. We will dissect the structural characteristics of the primary tautomers, elucidate the environmental and substituent effects that govern their interconversion, and detail the analytical methodologies essential for their characterization. This document serves as a critical resource for professionals seeking to understand, control, and leverage the tautomerism of indazolones in research and drug development.

The Fundamental Concept: Tautomeric Equilibrium in Indazolones

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton. In the context of 3H-Indazol-3-one, this phenomenon gives rise to a dynamic equilibrium between multiple forms, each possessing distinct electronic and structural properties. Understanding this equilibrium is paramount, as the dominant tautomer in a specific environment (e.g., in solution, in a protein's active site) will determine the molecule's reactivity, polarity, hydrogen bonding capability, and ultimately, its biological function.

The core of indazolone tautomerism involves three principal forms: two hydroxy tautomers (one benzenoid and one quinonoid) and an oxo (or keto) tautomer. While indazole itself can exist in 1H and 2H forms, with the 1H tautomer being thermodynamically more stable, the introduction of an oxygen atom at the C3 position creates a more complex and fascinating equilibrium.[1][2][3]

The primary tautomers of 3H-Indazol-3-one are:

  • 3-Hydroxy-1H-indazole (Benzenoid OH-form): An aromatic, enol-like structure.

  • 1,2-Dihydro-3H-indazol-3-one (NH-oxo-form): A non-aromatic, keto-like structure.

  • 3-Hydroxy-2H-indazole (Quinonoid OH-form): A quinonoid, enol-like structure.

The interconversion between these forms is a dynamic process, the balance of which can be tipped by a variety of factors.

Tautomers A 3-Hydroxy-1H-indazole (Benzenoid OH-form) B 1,2-Dihydro-3H-indazol-3-one (NH-oxo-form) A->B Proton Transfer C 3-Hydroxy-2H-indazole (Quinonoid OH-form) B->C Proton Transfer

Caption: Tautomeric equilibrium of 3H-Indazol-3-one.

Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecule's environment and intrinsic structural features. A thorough understanding of these influences is critical for predicting molecular behavior and designing compounds with desired properties.

The Decisive Role of the Solvent

Solvation effects can dramatically shift the tautomeric balance by preferentially stabilizing one form over another.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents are capable of hydrogen bonding and possess large dipole moments. They can effectively solvate both hydrogen bond donors and acceptors. For the parent indazolinone, studies in aqueous solution have shown that the NH-oxo-form is overwhelmingly dominant, accounting for approximately 95% of the mixture.[5] This is attributed to the high polarity of the amide-like oxo-form, which is well-stabilized by water molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but do not act as hydrogen bond donors. They can still significantly influence the equilibrium. In DMSO, a polar aprotic solvent, a red shift in the UV-Vis spectrum of related compounds is often observed, indicating stabilization of the excited state through strong dipole-dipole interactions.[6] The relative stability of tautomers can be altered compared to protic media.

  • Non-Polar Solvents (e.g., Chloroform, Cyclohexane): In non-polar environments, intramolecular hydrogen bonding becomes a more dominant stabilizing factor. For some pyrazolone analogs, the enol (hydroxy) form is favored in non-polar solvents, as it allows for the formation of a stable intramolecular hydrogen bond.[7] The energy differences between tautomers can be significantly different in non-polar versus polar media.[7]

The Impact of Ring Substituents

The electronic nature and steric bulk of substituents on the indazole ring can fine-tune the tautomeric equilibrium.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ and electron-donating groups (EDGs) like -NH₂ alter the acidity and basicity of the protons involved in tautomerization.[8] An EWG at the 7-position of indazolinone, for instance, has been shown to favor the 3-hydroxy tautomer. The effect of the substituent is also influenced by the solvent, with polar solvents often enhancing the electronic push or pull of the group.[8]

  • Steric Effects: Bulky substituents, particularly at the N-1 position, can create steric hindrance that destabilizes a particular tautomer. For example, 1-substitution can lead to a severe lone pair clash in the NH-oxo-form, causing a switch to the 3-hydroxy-1H-indazole tautomer to alleviate this strain.[5]

The Influence of pH

The acidity or basicity of the medium can control the tautomeric state by protonating or deprotonating the molecule. The pKa values of the different tautomers are distinct. By adjusting the pH, one can favor the formation of a specific conjugate acid or base, which in turn influences the neutral tautomeric equilibrium. This principle is widely used in techniques like pH-titration UV-Vis spectroscopy to study azo-hydrazone tautomerism, a related phenomenon.[9]

Analytical Characterization of Tautomers

Distinguishing and quantifying tautomers requires a multi-faceted analytical approach. No single technique tells the whole story; rather, a combination of spectroscopic and computational methods provides the most complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of tautomers in solution. Chemical shifts of key nuclei (¹H, ¹³C, ¹⁵N) are highly sensitive to the local electronic environment, which differs significantly between the oxo and hydroxy forms.

  • ¹H NMR: The presence of a labile proton (OH vs. NH) gives a distinct signal. The chemical shift of the proton on the nitrogen in the pyrazole ring and the presence or absence of a hydroxyl proton signal can help identify the dominant form.

  • ¹³C NMR: The chemical shift of the C3 carbon is a key indicator. In the NH-oxo-form, this carbon is a carbonyl carbon and resonates significantly downfield (typically >160 ppm). In the hydroxy forms, it is an enolic carbon bonded to oxygen and resonates further upfield.

  • ¹⁵N NMR: The nitrogen chemical shifts provide direct information about the protonation state and hybridization of the nitrogen atoms in the pyrazole ring.

Tautomer FormKey NMR IndicatorTypical Chemical Shift Range (ppm)
NH-oxo-form C3 Carbonyl¹³C: 160 - 180
NH Proton¹H: 10 - 13
Hydroxy-forms C3-OH Carbon¹³C: 140 - 160
OH Proton¹H: 9 - 12 (often broad)

Note: These are general ranges and can vary significantly based on solvent and substituents.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, differ for each tautomer due to variations in their conjugated systems. The aromatic hydroxy forms typically have different λmax values compared to the non-aromatic oxo-form. This technique is particularly useful for quantifying the tautomeric ratio in different solvents, as the observed spectrum is a linear combination of the spectra of the individual tautomers.[4][9]

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric structure in the solid state.[10] It is the gold standard for structural determination, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Several studies have used X-ray analysis to confirm that certain substituted indazolones exist as the hydroxy tautomer in their crystalline form.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable for studying tautomerism.[11][12] Methods like B3LYP can accurately predict the relative stabilities of different tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM).[7][13] These calculations provide insights into the energy differences between tautomers, helping to rationalize experimental findings and predict the behavior of novel analogs.[14]

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_confirm Confirmation Sample Prepare Sample in Relevant Solvent NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Sample->NMR Structural ID UVVis UV-Vis Spectroscopy Sample->UVVis Ratio Quantification Final_Analysis Correlate & Conclude Dominant Tautomer(s) NMR->Final_Analysis UVVis->Final_Analysis DFT DFT Calculations (e.g., B3LYP/PCM) Energy Calculate Relative Tautomer Energies DFT->Energy Energy->Final_Analysis XRay X-Ray Crystallography (Solid State) XRay->Final_Analysis If crystal

Caption: A workflow for the comprehensive analysis of indazolone tautomerism.

Standard Operating Protocols

Adherence to validated protocols is essential for reproducible and trustworthy results.

Protocol: NMR Analysis of Tautomeric Ratio
  • Sample Preparation: Accurately weigh ~5-10 mg of the indazolone analog. Dissolve in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution. Acquire spectra at a constant, recorded temperature (e.g., 298 K).

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a quantitative ¹³C spectrum using inverse-gated decoupling to ensure accurate integration. Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the carbons of interest.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Identify distinct signals corresponding to each tautomer. Use the C3 carbon signal in the ¹³C spectrum as a reliable diagnostic peak.

    • Integrate the diagnostic peaks for each tautomer.

    • Calculate the molar ratio by dividing the integral of each peak by the number of nuclei it represents (usually 1). The percentage of a tautomer is (Integral_tautomer / Sum_of_integrals) * 100.

Protocol: DFT Calculation of Tautomer Stability
  • Structure Building: Build the 3D structures of all relevant tautomers (NH-oxo, 1H-hydroxy, 2H-hydroxy) using a molecular editor (e.g., Avogadro, GaussView).

  • Conformational Search: (Optional but recommended) Perform a preliminary conformational search using a semi-empirical method like AM1 to find the lowest energy conformer for each tautomer.[14]

  • Geometry Optimization: Perform full geometry optimization for each tautomer using a DFT method and basis set (e.g., B3LYP/6-31G**).[14] This should be done first for the gas phase.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Solvation Modeling: To model a solvent, re-run the optimization and frequency calculations using a continuum solvation model (e.g., PCM) with the dielectric constant of the desired solvent.

  • Energy Analysis: Compare the final electronic energies (corrected with ZPVE) of the different tautomers in the gas phase and/or solvent. The tautomer with the lowest energy is the most stable. The energy difference (ΔE) can be used to estimate the equilibrium constant (Keq = e-ΔE/RT).

Implications for Drug Discovery and Development

The tautomeric state of an indazolone-based drug candidate is not an academic curiosity; it is a critical determinant of its therapeutic potential.

  • Receptor Binding: Different tautomers present different pharmacophores. One tautomer may have the correct arrangement of hydrogen bond donors and acceptors to fit into a receptor's active site, while another may not. The bioactive conformation is often a single, specific tautomeric form.

  • Physicochemical Properties: Tautomers can have different polarities, solubilities, and logP values. The NH-oxo-form is generally more polar than the hydroxy forms. These properties directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patenting and intellectual property rights.

By understanding and controlling the tautomerism of indazolone analogs, medicinal chemists can design more effective, selective, and bioavailable drugs.[15][16]

References

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Carvalho, T. A. C., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Saudi Pharmaceutical Journal, 28(8), 918-929. Available at: [Link]

  • Carvalho, T. A. C., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PubMed. Retrieved January 24, 2026, from [Link]

  • Glock, K., et al. (1993). The tautomerism of indazolinone in aqueous solution. A note on the 'principle of vinylogy'. Journal of the Chemical Society, Perkin Transactions 2, (9), 1791-1796. Available at: [Link]

  • Almerico, A. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 434-440. Available at: [Link]

  • Gedb, A. O., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Available at: [Link]

  • Ivanova, B. B., et al. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. RSC Advances, 13(31), 21450-21461. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved January 24, 2026, from [Link]

  • Raczyńska, E. D., et al. (2022). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 7(5), 4566-4577. Available at: [Link]

  • Almerico, A. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Retrieved January 24, 2026, from [Link]

  • Indazole C-3 substituent effects. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 24, 2026, from [Link]

  • Pérez-Serrano, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 24(18), 3299. Available at: [Link]

  • The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Zhang, J., et al. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 44(4), 1856-1863. Available at: [Link]

  • Wang, T., et al. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega, 7(29), 25687-25697. Available at: [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved January 24, 2026, from [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2623-2629. Available at: [Link]

  • Some Biologically Active Molecules Containing N‐1‐Alkyl Indazolone Moiety and Their Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Molecular Structure, Intramolecular Hydrogen Bonding, Solvent-Induced Isomerization, and Tautomerism in Azolylmethylidene Derivatives of 2-Indanone. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Kleinpeter, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143. Available at: [Link]

Sources

Molecular Identity and the Central Role of Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3H-Indazol-3-one

This guide provides a comprehensive technical overview of 3H-Indazol-3-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, the critical concept of its tautomerism, methods for its synthesis and characterization, and its established role as a privileged scaffold in modern pharmacology. This document is designed to serve as a foundational resource for scientists engaged in the exploration and application of indazole-based molecules.

3H-Indazol-3-one, also known as 1,2-dihydro-3H-indazol-3-one or 3-indazolinone, is a bicyclic aromatic compound. Its molecular structure is fundamental to its chemical behavior, particularly its existence in a tautomeric equilibrium.

The molecule dynamically exists in two primary forms: the keto (amide) form, 3H-Indazol-3-one , and the enol (iminol) form, 1H-Indazol-3-ol .[1] The predominance of one tautomer over the other is heavily influenced by the molecule's environment, such as the solvent and physical state.[1] For instance, in the solid state, the compound tends to exist in the keto form.[1] However, in a solution of dimethyl sulfoxide (DMSO), the 1H-indazol-3-ol (enol) tautomer is the major species, accounting for approximately 85% of the mixture, while the keto form constitutes the remaining 15%.[1] This equilibrium is a critical consideration for reaction design, spectroscopic analysis, and understanding its interactions with biological targets.

Caption: Tautomeric equilibrium between the keto and enol forms of the molecule.

Core Physicochemical Properties

A quantitative understanding of the physical properties of 3H-Indazol-3-one is essential for its application in experimental settings, from reaction setup to formulation development. The key properties of the parent compound (CAS: 7364-25-2) are summarized below.

PropertyValueSource
Molecular Formula C₇H₆N₂ONIST WebBook
Molecular Weight 134.14 g/mol NIST WebBook
logP (Octanol/Water) -0.108 (Calculated)Cheméo[2]
Water Solubility (log₁₀WS) -1.14 (Calculated, mol/L)Cheméo[2]
Enthalpy of Sublimation (ΔsubH°) 127.60 ± 1.50 kJ/molCheméo[2]
  • Solubility and Lipophilicity : The negative calculated logP value indicates that 3H-Indazol-3-one is a relatively hydrophilic compound, consistent with its calculated water solubility.[2] This property is largely governed by the two nitrogen atoms and the oxygen atom, which can participate in hydrogen bonding. For derivatives, solubility can vary; for example, indazole-3-carboxylic acid shows slight solubility in DMSO and methanol.[3]

Synthesis Strategies: Rationale and Workflow

The construction of the indazolone core can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Approaches:
  • Cyclization from o-Nitrobenzyl Alcohols : A modern and efficient route involves the in-situ generation of an o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol.[4] This highly reactive intermediate readily cyclizes with an amine source to form the indazolone ring. This method is advantageous due to its mild conditions, often proceeding at room temperature in an aqueous solvent.[4]

  • Reductive N-N Bond Formation : Another contemporary approach utilizes bis(pinacolato)diboron (B₂(OH)₄) to mediate a reductive N-N bond formation, yielding 2-substituted indazolones.[4] This metal-free method is noted for its wide substrate scope, accommodating both aliphatic and aromatic amines under mild conditions.[4]

  • Friedel-Crafts Cyclization : The use of masked N-isocyanate precursors allows for an intramolecular Friedel-Crafts cyclization to form the indazolone ring.[4] This strategy relies on the generation of a reactive electrophile that is captured by the adjacent aromatic ring.

Below is a generalized workflow illustrating the synthesis from an o-substituted benzene precursor, a common theme in these methodologies.

synthesis_workflow start Ortho-Substituted Benzene Precursor (e.g., o-nitrobenzyl alcohol) intermediate In-situ Generation of Reactive Intermediate (e.g., o-nitrosobenzaldehyde) start->intermediate Activation/Conversion (e.g., Base-mediated) cyclization Intramolecular Cyclization with Amine Source intermediate->cyclization Nucleophilic Attack product 3H-Indazol-3-one Derivative cyclization->product Dehydration/Finalization

Caption: Generalized workflow for the synthesis of 3H-Indazol-3-one derivatives.

Spectroscopic and Analytical Characterization

Unambiguous characterization of 3H-Indazol-3-one and its derivatives relies on a combination of modern spectroscopic techniques. The tautomeric equilibrium presents a unique signature that is observable with these methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Key signals include aromatic protons in the range of ~7.0-8.5 ppm. A broad, exchangeable singlet corresponding to the N-H proton is typically observed at a downfield shift (>10 ppm), its presence and position confirming the 1H-indazole tautomer.[5][6]

    • ¹³C NMR : The spectrum will show distinct signals for the aromatic carbons (~110-145 ppm) and a characteristic carbonyl carbon (~160-195 ppm) for the keto tautomer.[5] The position of this carbonyl signal can be influenced by the tautomeric equilibrium in solution. Solid-state (CPMAS) ¹³C and ¹⁵N NMR are powerful tools for definitively identifying the tautomer present in the crystalline form.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the dominant tautomer. The keto form is characterized by a strong C=O stretching absorption around 1650-1670 cm⁻¹.[6][7] Additionally, a broad N-H stretching band is typically observed in the region of 3100-3400 cm⁻¹.[6]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry of the parent compound shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight.[8] The fragmentation pattern can provide further structural confirmation.

Exemplary Protocol: ¹H NMR Characterization

Objective: To acquire a ¹H NMR spectrum of a 3H-Indazol-3-one sample to confirm its identity and assess tautomeric behavior.

Rationale: DMSO-d₆ is chosen as the solvent because its low proton signal does not interfere with the analyte signals and its ability to form hydrogen bonds helps in observing the exchangeable N-H protons of the indazolone ring.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 3H-Indazol-3-one derivative and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Set the spectral width to cover the range of -2 to 15 ppm to ensure all aromatic and exchangeable protons are observed.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

  • Analysis: Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling constants to confirm the aromatic substitution pattern and identify the downfield N-H proton signal.

Significance and Applications in Drug Development

The indazole scaffold is recognized as a "bioisostere" of indole, meaning it has similar physical and chemical properties that allow it to mimic indole in biological systems.[7] This mimicry, combined with the unique hydrogen bonding capabilities of its two adjacent nitrogen atoms, makes the indazole ring a privileged structure in medicinal chemistry.[7]

Specifically, the indazole core is exceptionally adept at forming critical hydrogen bond interactions with the hinge region of protein kinases.[5] This interaction is a cornerstone of many targeted cancer therapies, as it allows for potent and selective inhibition of kinases that are dysregulated in cancer cells.[5] The functionalization at the C3 position is a common strategy used to develop highly effective kinase inhibitors, including marketed drugs like Axitinib and Pazopanib.[7]

drug_interaction cluster_kinase Protein Kinase ATP-Binding Pocket hinge Hinge Region (Amino Acid Residues) atp_site ATP Binding Site indazole Indazole-Based Inhibitor indazole->hinge H-Bond Donor/Acceptor indazole->atp_site Competitive Binding

Caption: Schematic of an indazole-based inhibitor competitively binding in a kinase ATP pocket.

References

  • BenchChem. (2025). Physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Guidechem. (n.d.). 3H-Indazol-3-one, 2-butyl-5-chloro-1,2-dihydro- 89438-57-3.
  • Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Eureka.
  • NIST. (n.d.). 3H-Indazol-3-one, 1,2-dihydro-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b).
  • NIST. (n.d.). 3H-Indazol-3-one, 1,2-dihydro-. NIST Chemistry WebBook.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • ResearchGate. (n.d.). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one.
  • Organic Chemistry Portal. (n.d.). Indazolone synthesis.
  • RSC Publishing. (2018).
  • Supporting Inform
  • PubChem. (n.d.). 3H-Indazol-3-one.
  • ResearchGate. (n.d.). (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one.
  • Cheméo. (n.d.). Chemical Properties of 3H-Indazol-3-one, 1,2-dihydro- (CAS 7364-25-2).
  • ChemicalBook. (2025). Indazole-3-carboxylic acid | 4498-67-3.
  • ResearchGate. (n.d.).
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  • Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3.

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A Senior Application Scientist's Guide to the Synthesis and Application of 3H-Indazol-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3H-indazol-3-one core represents a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. Its derivatives are known to exhibit a wide array of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic methodologies for accessing this versatile chemical architecture. We will delve into the mechanistic underpinnings of key reactions, present field-proven experimental protocols, and discuss the critical aspects of structural characterization. The narrative emphasizes the causality behind experimental choices, offering insights that bridge theoretical chemistry with practical laboratory application. Key synthetic strategies, including modern photochemical cyclizations and the classic Davis-Beirut reaction, are detailed, providing a robust framework for the rational design and synthesis of novel 3H-indazol-3-one derivatives.

Introduction: The Strategic Value of the Indazolone Core

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous commercially available drugs.[2] Among these, the indazole ring system is particularly noteworthy for the broad spectrum of pharmacological activities its derivatives possess.[2][3] While the 1H- and 2H-tautomers of indazole are more common, the 3H-indazol-3-one (also known as indazolinone) subclass presents a unique structural motif with significant therapeutic potential.[1][5]

A Privileged Scaffold in Medicinal Chemistry

Indazole derivatives have been successfully developed into drugs for various indications. For instance, Pazopanib is a potent tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor for treating ovarian cancer.[2][6] The versatility of the indazole scaffold stems from its rigid bicyclic structure, which can be strategically functionalized to modulate interactions with biological targets, and its ability to participate in crucial hydrogen bonding. Derivatives have demonstrated anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities, making the indazole core a high-value target for synthetic chemists.[2]

The Critical Role of Tautomerism

A crucial chemical feature of the parent 1,2-dihydro-3H-indazol-3-one is its existence in tautomeric equilibrium with 1H-indazol-3-ol.[7][8] The predominant form is highly dependent on the phase (solid-state vs. solution) and the nature of the solvent.[7] For example, in the solid state, the oxo-tautomer (3H-indazol-3-one) is often the sole form present, while in DMSO solution, the hydroxy-tautomer (1H-indazol-3-ol) can predominate significantly.[7][8] This equilibrium has profound implications for biological activity, as the two tautomers present different hydrogen bond donor/acceptor patterns and overall polarity, which dictates their binding affinity to target proteins. Understanding and controlling this tautomerism is a key consideration in the design of indazolone-based drug candidates.

Core Synthetic Strategies for 3H-Indazol-3-one Derivatives

The construction of the indazolone ring system can be achieved through several strategic approaches. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we detail the most robust and widely adopted methodologies.

Photochemical Synthesis: A Mild and Efficient Approach

One of the most elegant and modern methods for constructing 1,2-dihydro-3H-indazol-3-ones involves an intramolecular photochemical cyclization.[9][10][11] This strategy leverages the in-situ generation of a highly reactive o-nitrosobenzaldehyde intermediate from a stable o-nitrobenzyl alcohol precursor upon UV irradiation.[1][12]

Causality and Mechanistic Insight: The key to this reaction's success is the clean, light-induced conversion of the o-nitrobenzyl moiety into an aci-nitro species, which then rearranges to the crucial o-nitrosobenzaldehyde. This intermediate is highly reactive and is immediately trapped by a primary amine present in the reaction mixture to form an imine, which rapidly undergoes an N-N bond-forming heterocyclization to yield the indazolone product. The use of an aqueous, buffered solvent system (like PBS) is critical as it stabilizes the pH, which is known to facilitate the formation of the nitroso intermediate.[1] This method avoids the harsh conditions and strong bases required in some classical approaches.[1]

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Start1 o-Nitrobenzyl Alcohol UV UV Light (≥365 nm) Aqueous Buffer (PBS) Start1->UV Start2 Primary Amine (R-NH2) Cyclization Condensation & N-N Heterocyclization Start2->Cyclization Intermediate In-situ generation of o-Nitrosobenzaldehyde UV->Intermediate Photochemical Rearrangement Intermediate->Cyclization Product 2-N-Substituted 3H-Indazol-3-one Cyclization->Product

Figure 1: Workflow for Photochemical Indazolone Synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-Butyl-1,2-dihydro-3H-indazol-3-one [1]

  • Reaction Setup: In a quartz reaction vessel, dissolve o-nitrobenzyl alcohol (1.0 mmol, 1 equiv.) in 20 mL of aqueous phosphate-buffered saline (PBS, 1X solution).

  • Reagent Addition: Add n-butylamine (1.5 mmol, 1.5 equiv.) to the solution.

  • Photochemical Reaction: Place the vessel in a commercial photoreactor equipped with bulbs emitting light at ≥365 nm. Irradiate the mixture at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 3-6 hours).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-butyl-1,2-dihydro-3H-indazol-3-one.

Data Summary: Photochemical Synthesis Scope [9]

EntryAmine SubstrateSolventYield (%)Halide Compatible?
1n-PropylamineAcetonitrile65%Yes
2n-HeptylamineMethanol52%Yes
3BenzylamineAcetonitrile71%Yes
44-ChlorobenzylamineAcetonitrile68%Yes

This photochemical protocol is notably compatible with halide substituents, making it a valuable tool for generating diverse libraries for medicinal chemistry exploration.[9][11]

The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful and efficient method for synthesizing 2H-indazoles, which can be readily converted to indazolones.[13] The core transformation involves the reaction of an o-nitrobenzaldehyde derivative with a primary amine, proceeding through a pivotal o-nitrosobenzylidine imine intermediate.[13][14]

Causality and Mechanistic Insight: This reaction can be catalyzed by either acid or base.[13] The mechanism hinges on the formation of an imine between the nitroso group and the primary amine. This intermediate then undergoes a rapid N,N-bond forming heterocyclization to produce the 2H-indazole core.[13] The reaction is highly efficient and provides a direct route to the indazole system from readily available starting materials. Subsequent treatment of the resulting 2H-indazoles with nucleophiles or electrophiles can lead to ring-opening and rearrangement to form N-substituted indazolones.[14][15]

G Start1 o-Nitrosobenzaldehyde Intermediate o-Nitrosobenzylidine Imine Intermediate Start1->Intermediate Start2 Primary Amine (R-NH2) Start2->Intermediate Catalyst Acid or Base Catalysis Catalyst->Intermediate Cyclization N,N-Bond Forming Heterocyclization Intermediate->Cyclization Product1 2H-Indazole Derivative Cyclization->Product1 Product2 1,2-Disubstituted 1H-Indazol-3-one Product1->Product2 Ring Opening/ Rearrangement

Figure 2: Mechanism of the Davis-Beirut Reaction.

Field-Proven Experimental Protocol: Two-Step Synthesis of an Indazolone via Davis-Beirut Reaction [13][15]

Step 1: Synthesis of 3-Alkoxy-2H-indazole

  • Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 mmol, 1 equiv.) in methanol (10 mL), add the desired primary amine (1.1 mmol, 1.1 equiv.).

  • Catalyst Addition: Add potassium hydroxide (KOH, 2.0 mmol, 2.0 equiv.) and a small amount of water (0.5 mL).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Neutralize the reaction with dilute HCl, extract with dichloromethane, dry the organic phase, and purify by silica gel chromatography to obtain the 3-methoxy-2H-indazole intermediate.

Step 2: Conversion to N1,N2-Disubstituted-1H-indazolone

  • Reagent Addition: Dissolve the 3-methoxy-2H-indazole (1.0 mmol, 1 equiv.) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Electrophile Treatment: Add an electrophile such as acetic anhydride (1.2 mmol, 1.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.

  • Purification: Quench the reaction with saturated sodium bicarbonate solution, extract with ethyl acetate, and purify by column chromatography to yield the target indazolone.

Other Notable Synthetic Routes

While photochemical and Davis-Beirut reactions are prominent, other valuable strategies exist:

  • B₂(OH)₄-Mediated Reductive N-N Bond Formation: This metal-free method offers mild conditions for the synthesis of 2-substituted indazolones from appropriate precursors, accommodating a wide range of both aliphatic and aromatic amines.[12]

  • Friedel-Crafts Cyclization: This approach utilizes masked N-isocyanate precursors, which undergo an intramolecular Friedel-Crafts reaction to form the indazolone ring.[12]

  • Transition-Metal-Catalyzed Synthesis: Catalysts based on cobalt, palladium, or copper can facilitate C-H activation and annulation sequences to construct the indazole core, often with high efficiency and functional group tolerance.[6][16][17]

Structural Characterization and Validation

The unambiguous structural elucidation of synthesized 3H-indazol-3-one derivatives is paramount. A combination of spectroscopic and chromatographic techniques forms the basis of a self-validating analytical workflow.

Spectroscopic Protocol:

  • Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[18]

  • Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the compound in a solvent like methanol or acetonitrile for mass spectrometry analysis.[18]

  • Data Acquisition:

    • ¹H and ¹³C NMR: Acquire standard proton and carbon spectra. Key signals include aromatic protons in the 7-8 ppm range and the carbonyl carbon of the indazolone ring typically appearing downfield (>160 ppm).[18]

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.[18]

  • Purity Analysis: Assess sample purity using High-Performance Liquid Chromatography (HPLC), typically with UV detection.

Table of Expected Spectroscopic Data for a Model Compound: 2-Methyl-1,2-dihydro-3H-indazol-3-one

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~7.7 (d, 1H), ~7.4 (t, 1H), ~7.1-7.2 (m, 2H), ~3.5 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~165 (C=O), ~145 (Ar-C), ~132 (Ar-CH), ~124 (Ar-CH), ~122 (Ar-C), ~115 (Ar-CH), ~110 (Ar-CH), ~30 (N-CH₃)
HRMS (ESI) Calculated for C₈H₉N₂O [M+H]⁺: 149.0715; Found: 149.071x

Conclusion and Future Outlook

The 3H-indazol-3-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the mild and efficient photochemical routes, provide powerful tools for accessing a wide diversity of these important molecules. Future efforts in this field will likely focus on developing even more atom-economical and environmentally benign synthetic strategies, such as further advancements in C-H functionalization. As our understanding of the biological roles of indazolone derivatives deepens, the rational, mechanism-driven synthesis of these compounds will remain a critical enabling science for drug discovery and development professionals.

References

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Methodological & Application

Application Notes & Protocols: A Guide to the Photochemical Synthesis of 1,2-Dihydro-3H-indazol-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Light Chemistry and Medicinal Scaffolds

The 1,2-dihydro-3H-indazol-3-one (indazolone) core is a privileged scaffold in medicinal chemistry and drug discovery. This nitrogen-containing heterocycle is a cornerstone for compounds exhibiting a wide array of biological activities, including antiviral, antibacterial, antihyperglycemic, and antitumor properties.[1][2] The development of efficient and mild synthetic routes to access structurally diverse indazolones is, therefore, a critical endeavor for pharmaceutical research.

Traditionally, the synthesis of such heterocycles often required harsh reaction conditions, such as high temperatures or the use of strong bases.[1] Photochemistry offers a paradigm shift, leveraging light as a "traceless reagent" to drive chemical reactions under exceptionally mild conditions.[3][4][5] Light-induced reactions can unlock unique reactive pathways, enabling the construction of complex molecular architectures that are challenging to access through conventional thermal methods.[6][7] This guide provides a detailed exploration of a modern photochemical approach for synthesizing 1,2-dihydro-3H-indazol-3-ones, focusing on the underlying mechanism, a field-tested experimental protocol, and the rationale behind key procedural choices.

The Photochemical Pathway: In Situ Generation of a Key Intermediate

A robust and elegant photochemical strategy for synthesizing indazolones proceeds through the in situ generation of o-nitrosobenzaldehyde from a readily available o-nitrobenzyl alcohol precursor.[1][8][9] This method avoids the need to handle the often unstable o-nitrosobenzaldehyde intermediate directly and capitalizes on the well-established photolability of the o-nitrobenzyl group.

The proposed mechanistic cascade is a testament to the precision of photochemical transformations[10]:

  • Photoexcitation and Intermediate Formation: The process begins with the absorption of UV light (typically >365 nm) by the o-nitrobenzyl alcohol. This photoexcitation promotes the formation of a transient aci-nitro intermediate.

  • Electrocyclization: The aci-nitro intermediate undergoes a 6π electrocyclization, a photochemically allowed pericyclic reaction, to form an N-hydroxy anthranil species.

  • Fragmentation and Dehydration: This cyclic intermediate then undergoes ring fragmentation followed by the loss of a water molecule to yield the pivotal o-nitrosobenzaldehyde.

  • Condensation and Cyclization: The freshly generated o-nitrosobenzaldehyde readily reacts with a primary amine present in the reaction mixture. This is followed by an intramolecular cyclization and dehydration to furnish the final 1,2-dihydro-3H-indazol-3-one product.

This entire sequence occurs in a single pot, highlighting the efficiency of the photochemical approach.

Photochemical_Indazolone_Synthesis_Mechanism Start o-Nitrobenzyl Alcohol AciNitro aci-Nitro Intermediate (A) Start->AciNitro hv (>365 nm) Anthranil N-hydroxy Anthranil (B) AciNitro->Anthranil 6π Electrocyclization Fragment Intermediate (C) Anthranil->Fragment Ring Fragmentation Nitroso o-Nitrosobenzaldehyde Fragment->Nitroso - H2O Condensation Condensation Product Nitroso->Condensation Condensation Amine Primary Amine (R-NH2) Amine->Condensation Condensation Product 1,2-Dihydro-3H- indazol-3-one Condensation->Product Cyclization/ Dehydration

Caption: Proposed mechanism for photochemical indazolone synthesis.

Experimental Application Notes and Protocols

This section provides a detailed, self-validating protocol for the photochemical synthesis of a representative 1,2-dihydro-3H-indazol-3-one. The success of the protocol is confirmed through standard analytical characterization of the purified product.

I. Materials and Equipment
  • Reagents:

    • o-Nitrobenzyl alcohol derivative (1.0 eq)

    • Primary amine (Alkyl, Aryl, or Heterocyclic) (2.0 eq)

    • Solvent: Phosphate-Buffered Saline (PBS), or a mixture like n-BuOH/H₂O[1][11]

    • Dichloromethane (DCM) for extraction

    • 1 M Hydrochloric Acid (HCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Equipment:

    • Commercially available photoreactor (e.g., ThermalSpa photoreactor or similar) equipped with UVA bulbs (e.g., 18 W bulbs with emission >365 nm)[1][8]

    • Quartz or Pyrex reaction tubes

    • Magnetic stirrer and stir bars

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Analytical instruments: NMR spectrometer, Mass spectrometer

II. Step-by-Step Experimental Protocol

Experimental_Workflow prep 1. Reagent Preparation Dissolve o-nitrobenzyl alcohol (1 eq) and primary amine (2 eq) in solvent. setup 2. Reaction Setup Place solution in a quartz/pyrex tube inside the photoreactor. prep->setup irradiate 3. Irradiation Irradiate with UVA light (>365 nm) at 30 °C for 24h with stirring. setup->irradiate workup 4. Aqueous Workup Transfer to separatory funnel, add DCM. Wash with 1M HCl. irradiate->workup extract 5. Extraction & Drying Extract aqueous layer with DCM. Combine organic layers and dry over MgSO4. workup->extract purify 6. Purification Filter and concentrate in vacuo. Purify by silica gel chromatography. extract->purify analyze 7. Characterization Analyze pure product by NMR and Mass Spectrometry. purify->analyze

Caption: General experimental workflow for photochemical synthesis.

  • Reagent Preparation & Reaction Setup:

    • In a quartz or pyrex reaction vessel, dissolve the o-nitrobenzyl alcohol (e.g., 0.5 mmol, 1.0 eq) in the chosen solvent (e.g., 10 mL of PBS solution).[1]

    • Add the primary amine (1.0 mmol, 2.0 eq) to the solution.

    • Add a magnetic stir bar, seal the vessel, and place it in the photoreactor.

    • Causality Note: Using an excess of the amine helps to drive the condensation reaction to completion. The choice of an aqueous solvent system like PBS not only aligns with green chemistry principles but also provides an effective medium for the reaction.[1] Quartz is preferred for the reaction vessel as it is transparent to a broad range of UV light, whereas Pyrex can be used if longer wavelengths are sufficient, as it filters out shorter, higher-energy UV.

  • Photochemical Reaction:

    • Set the photoreactor temperature to 30 °C.

    • Turn on the UVA lamps and irradiate the stirred reaction mixture for approximately 24 hours.[1]

    • Expertise Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The >365 nm wavelength is crucial; it provides sufficient energy to excite the nitro group without promoting undesired side reactions, such as the photocleavage of sensitive functional groups (e.g., aryl halides), which can be a problem under higher-energy UV irradiation.[11]

  • Workup and Extraction:

    • After the reaction is complete, transfer the mixture to a separatory funnel using dichloromethane (DCM, e.g., 30 mL).

    • Add 1 M aqueous HCl (e.g., 30 mL) to the separatory funnel to neutralize any remaining amine.

    • Separate the layers and extract the aqueous layer with additional portions of DCM (e.g., 2 x 30 mL).[10]

    • Combine all organic layers.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Trustworthiness Note: This standard acid-wash workup is a self-validating step. It effectively removes the excess basic amine starting material, simplifying the subsequent purification process and ensuring the isolated crude product is enriched with the desired neutral indazolone.

  • Purification and Characterization:

    • Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the product and concentrate them in vacuo to yield the pure 1,2-dihydro-3H-indazol-3-one.

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary: Substrate Scope and Efficiency

The photochemical synthesis of indazolones demonstrates a broad substrate scope, tolerating a variety of functional groups on both the amine and the o-nitrobenzyl alcohol. This versatility is a key advantage for creating diverse compound libraries for drug discovery.

Entryo-Nitrobenzyl AlcoholPrimary AmineSolventTime (h)Yield (%)Reference
12-Nitrobenzyl alcoholBenzylaminePBS2485[1]
22-Nitrobenzyl alcoholCyclohexylaminePBS2492[1]
32-Nitrobenzyl alcohol4-FluoroanilinePBS2478[1]
44,5-Dimethoxy-2-nitrobenzyl alcoholHeptylaminePBS2488[1]
54-(hydroxymethyl)-3-nitro-N-propylbenzamideHeptan-1-aminen-BuOH/H₂O395[11]
62-Nitro-4-(trifluoromethyl)benzyl alcoholPropylaminePBS2475[1]

This table is a representative summary based on published data and illustrates the general efficiency of the method.

Conclusion and Future Outlook

The photochemical synthesis of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines represents a significant advancement in synthetic methodology.[9][12] This approach is characterized by its operational simplicity, mild reaction conditions, and high efficiency, making it an attractive strategy for both academic research and industrial drug development.[4][5] By harnessing the power of light, chemists can access valuable heterocyclic scaffolds through environmentally benign pathways, accelerating the discovery of new therapeutic agents.[3] The continued exploration of photochemical reactions will undoubtedly continue to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and novel molecular architectures.[6]

References

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Application Note: The Indazole Scaffold as a Privileged Platform for Kinase Inhibitor Development in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] The indazole chemical scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant anti-cancer activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of indazole derivatives, stemming from the 3H-indazol-3-one core, as kinase inhibitors in cancer research. We will delve into the underlying mechanism of action, provide detailed, field-proven protocols for their evaluation, and offer insights into data interpretation, thereby creating a self-validating framework for experimental design.

The Central Role of Kinase Inhibition and the Indazole Scaffold

Aberrant kinase activity drives cancer cell proliferation, survival, and metastasis.[5] Consequently, small molecule kinase inhibitors have become a major class of targeted cancer therapies.[6] The indazole motif is a bicyclic aromatic heterocycle that has proven to be an exceptional scaffold for designing potent and selective kinase inhibitors.[3][4][7] Its structure is particularly adept at forming key interactions within the ATP-binding pocket of various kinases, notably through hydrogen bonding with the hinge region, a critical component for inhibitor binding.[8] While the basic 3H-indazol-3-one structure provides the foundation, it is the strategic chemical modification and derivatization of this core that yields compounds with high affinity and selectivity for specific cancer-driving kinases.[9] These derivatives have been developed to target a wide array of kinases, including Fibroblast Growth Factor Receptor (FGFR), Aurora Kinases, and Bcr-Abl, demonstrating broad applicability in oncology.[4]

Mechanism of Action: From Target Engagement to Cellular Response

The primary mechanism for most indazole-based inhibitors is competitive inhibition at the ATP-binding site of the target kinase. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes malignant phenotypes. The downstream cellular consequences of this inhibition are profound and include:

  • Inhibition of Cell Proliferation: By blocking signals that drive the cell cycle, these compounds can halt tumor cell division.[10][11]

  • Induction of Apoptosis: Interruption of survival signaling pathways leads to programmed cell death. Many indazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.[3][10]

  • Cell Cycle Arrest: Compounds can cause cells to accumulate at specific checkpoints, such as G0-G1 or G2/M, preventing them from progressing through the division cycle.[11][12]

  • Suppression of Migration and Invasion: By inhibiting kinases involved in cytoskeletal rearrangement and extracellular matrix degradation, these inhibitors can reduce the metastatic potential of cancer cells.[3][10]

Below is a conceptual diagram of a common oncogenic signaling pathway, the PI3K/AKT/mTOR pathway, illustrating the intervention point for a targeted kinase inhibitor.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Functions Cell Growth, Proliferation, Survival mTORC1->Cell_Functions Promotes Indazole_Inhibitor Indazole-Based Kinase Inhibitor Indazole_Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a frequent driver of cancer, is inhibited by an indazole-based compound targeting PI3K.

Experimental Workflow: A Validated Cascade for Inhibitor Characterization

A robust evaluation of a potential kinase inhibitor follows a logical progression from biochemical assays to complex cell-based models. This multi-tiered approach ensures that resource-intensive experiments are performed on compounds that have already demonstrated promise in initial, more direct assays.

Experimental_Workflow Start Compound Selection (e.g., 3H-Indazol-3-one derivative) Biochem_Assay Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochem_Assay Determine_IC50 Determine Biochemical IC50 Biochem_Assay->Determine_IC50 Cell_Viability Protocol 2: Cell-Based Proliferation Assay (e.g., MTT) Determine_IC50->Cell_Viability Potent Inhibitors Determine_GI50 Determine Cellular GI50/IC50 Cell_Viability->Determine_GI50 MOA_Studies Mechanism of Action Studies (Protocols 3 & 4) Determine_GI50->MOA_Studies Active in Cells Apoptosis Apoptosis Assay (Annexin V) Cell_Cycle Cell Cycle Analysis Target_Engagement Target Engagement Assay Western_Blot Western Blot (Phospho-protein analysis) End Candidate for In Vivo Studies MOA_Studies->End Confirmed Mechanism

Caption: A streamlined workflow for characterizing indazole-based kinase inhibitors from initial screening to mechanistic studies.

Core Protocols

The following protocols are foundational for characterizing novel indazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Activity & Inhibitor Potency (IC₅₀) Assay

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced, which is directly proportional to kinase activity.[13]

  • Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. In the presence of an effective inhibitor, kinase activity is reduced, resulting in less ADP and a lower luminescent signal.[13]

  • Materials:

    • Purified recombinant kinase of interest

    • Kinase-specific substrate peptide

    • 3H-Indazol-3-one derivative (dissolved in 100% DMSO)

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP)

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • White, opaque 96- or 384-well assay plates

    • Luminometer

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the indazole derivative in DMSO. A common starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in a separate plate.

    • Assay Plate Setup: Add 1-5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Kinase Reaction:

      • Prepare a master mix containing the kinase buffer, the target kinase, and its specific substrate.[14]

      • Add the kinase/substrate mix to each well.

      • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Initiate Reaction: Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the specific kinase. Add the ATP solution to all wells to start the reaction.[14]

    • Incubation: Incubate the plate at a set temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.

    • Terminate Reaction & Detect ADP:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read Plate: Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Causality & Self-Validation: Running a "no kinase" control validates that the signal is dependent on the enzyme. The ATP concentration is kept near the Kₘ to ensure that the assay is sensitive to competitive inhibitors. A Z'-factor calculation using positive (no inhibitor) and negative (potent known inhibitor) controls should be performed to validate assay quality (>0.5 is considered excellent).

Protocol 2: Cell Viability and Proliferation (MTT) Assay

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation, to determine the compound's cytotoxic or cytostatic effects.[15]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)[8][16]

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • 3H-Indazol-3-one derivative stock solution in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well clear cell culture plates

    • Microplate reader (absorbance at ~570 nm)

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: The next day, remove the media and replace it with fresh media containing serial dilutions of the indazole derivative. Include a DMSO-only vehicle control. A typical concentration range might be from 0.01 µM to 100 µM.

    • Incubation: Incubate the cells with the compound for a specified period, typically 48 or 72 hours.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

  • Causality & Self-Validation: Including a "no cell" blank control corrects for background absorbance. A positive control (e.g., a known cytotoxic drug like Doxorubicin) validates the cellular response and assay procedure.[9] The initial cell seeding density must be optimized to ensure cells in the control wells are in the exponential growth phase at the end of the assay.

Protocol 3: Cellular Target Engagement Assay

Confirming that the inhibitor binds to its intended kinase target within the complex environment of a living cell is a critical validation step.[1] Assays like the NanoBRET™ Target Engagement assay are designed for this purpose.[17]

  • Principle: This assay measures compound binding at a specific protein target in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-fused kinase to a fluorescent tracer that reversibly binds the kinase's active site. When an unlabeled compound (the indazole derivative) is added, it competes with the tracer for the binding site, disrupting BRET and causing a measurable change in the BRET ratio.[17] This confirms physical interaction and allows for the determination of cellular target affinity.

Protocol 4: Western Blot Analysis of Pathway Modulation

This protocol validates that the inhibitor is blocking the intended signaling pathway by measuring the phosphorylation status of a downstream substrate of the target kinase.

  • Principle: After treating cells with the inhibitor, cell lysates are collected and proteins are separated by size via SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific to both the total and the phosphorylated form of a key downstream protein (e.g., total AKT and phospho-AKT). A reduction in the phospho-protein signal relative to the total protein indicates successful inhibition of the upstream kinase.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere. Treat with the indazole derivative at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀) for a short duration (e.g., 1-4 hours). Include a DMSO control.

    • Lysis: Wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate via electrophoresis.[14]

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the phosphorylated target overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total protein of the target to confirm equal loading.

    • Data Analysis: Quantify band intensities using software like ImageJ. Express the phospho-protein signal as a ratio to the total protein signal for each treatment condition.

  • Causality & Self-Validation: The use of both phospho-specific and total protein antibodies for the same target is crucial. It validates that the observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in the protein's expression. A loading control (e.g., GAPDH or β-actin) further ensures that any observed changes are not due to unequal sample loading.

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. The table below provides representative data for a hypothetical indazole derivative, Compound 2f, based on published findings for similar structures.[9][10]

Assay Type Target/Cell Line Endpoint Result (Compound 2f) Reference Drug (e.g., Doxorubicin) Source
In Vitro Kinase Assay Target Kinase XIC₅₀50 nMN/AFictional
Cell Viability (MTT) 4T1 (Breast Cancer)IC₅₀0.23 µM0.98 µM[9][10]
Cell Viability (MTT) HepG2 (Liver Cancer)IC₅₀0.80 µM0.62 µM[9]
Cell Viability (MTT) A549 (Lung Cancer)IC₅₀1.15 µM6.50 µM[9][10]
Cell Viability (MTT) MCF-7 (Breast Cancer)IC₅₀0.34 µM0.75 µM[9]

Interpretation: The potent biochemical IC₅₀ value combined with low micromolar activity in cancer cell lines suggests that Compound 2f effectively enters cells and engages its target. The varying IC₅₀ values across different cell lines may reflect the differential dependence of these cells on the target kinase pathway or potential off-target effects.

Conclusion and Future Perspectives

The 3H-indazol-3-one core and its derivatives represent a highly versatile and clinically relevant scaffold for the development of novel kinase inhibitors.[3][8] The systematic application of the biochemical and cell-based protocols outlined in this guide provides a robust framework for identifying and validating potent anti-cancer agents. By integrating direct enzyme inhibition assays with cellular proliferation, target engagement, and pathway modulation studies, researchers can confidently characterize their compounds, understand their mechanisms of action, and select promising candidates for further preclinical and clinical development. Future work in this area will likely focus on developing derivatives with even greater selectivity to minimize off-target toxicities and overcome mechanisms of drug resistance.[18]

References

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  • Galić, E., Pinterić, M., et al. (2022). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

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Application Note: 3H-Indazol-3-one as a Versatile Scaffold for the Development of Novel Antihyperglycemic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of metabolic diseases.

Abstract: This document provides a comprehensive technical guide on leveraging the 3H-indazol-3-one scaffold for the discovery and development of new antihyperglycemic drugs. We delve into the key molecular mechanisms targeted by indazole derivatives, including DPP-4 inhibition and modulation of the insulin signaling pathway. Detailed, field-proven protocols for chemical synthesis, in vitro enzymatic and cell-based screening, and in vivo evaluation in relevant animal models are presented. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Therapeutic Potential of the Indazole Scaffold

Diabetes mellitus, particularly Type 2 Diabetes (T2D), is a global health crisis characterized by chronic hyperglycemia resulting from insulin resistance and/or insufficient insulin secretion.[1][2] While numerous oral hypoglycemic agents exist, the search for novel therapeutic agents with improved efficacy, better safety profiles, and diverse mechanisms of action is a paramount goal in medicinal chemistry.[2][3]

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[4] Derivatives of indazole have shown a remarkable breadth of pharmacological activities, including anticancer and anti-inflammatory properties.[4] Recently, the focus has shifted towards their potential in metabolic diseases. Specifically, functionalized 3H-indazol-3-one and its tautomeric forms serve as a versatile foundation for designing potent and selective antihyperglycemic agents. These compounds can be engineered to target key enzymatic and signaling pathways that regulate glucose homeostasis.[5][6]

This guide will explore the primary mechanisms through which indazole-based compounds exert their antihyperglycemic effects and provide detailed protocols to facilitate their synthesis and evaluation.

Key Antihyperglycemic Mechanisms of Indazole Derivatives

Indazole-based compounds can be tailored to interact with several key targets in glucose metabolism. Two of the most prominent mechanisms are the inhibition of Dipeptidyl Peptidase-4 (DPP-4) and the modulation of the insulin signaling cascade.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that deactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][7] These hormones are crucial for maintaining glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced glycemic control without a high risk of hypoglycemia.[8][9] DPP-4 inhibitors are now an established class of oral antidiabetic drugs.[9][10] The indazole scaffold can be functionalized to fit into the active site of the DPP-4 enzyme, making it a promising core for novel inhibitors.[7][10]

DPP4_Mechanism cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Food GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Stimulates Release Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Release GLP1_GIP->Glucagon DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Degradation Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Indazole_Inhibitor 3H-Indazol-3-one Derivative (DPP-4i) Indazole_Inhibitor->DPP4_Enzyme Inhibits Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS1 IRS-1 Insulin_Receptor->IRS1 Activates Akt Akt (PKB) IRS1->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Membrane GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Membrane Glucose_Uptake ↑ Glucose Uptake GLUT4_Membrane->Glucose_Uptake PTP1B PTP-1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits) Indazole_Derivative Indazole Derivative Indazole_Derivative->PTP1B Inhibits

Caption: Insulin Signaling Pathway Modulation.

Experimental Protocols

This section provides step-by-step methodologies for the synthesis and evaluation of 3H-indazol-3-one derivatives as potential antihyperglycemic agents.

General Synthesis of 1H-Indazole-3-Carboxamide Derivatives

Indazole-3-carboxamides are a key class of derivatives that have shown biological activity. [6]The following protocol describes a general and robust method for their synthesis via amide coupling, starting from 1H-indazole-3-carboxylic acid. [11] Causality: This method utilizes a standard peptide coupling reaction. EDC·HCl and HOBt are used to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the primary or secondary amine to form the stable amide bond under mild conditions. Triethylamine (TEA) acts as a base to neutralize the HCl salt of EDC and the acid formed during the reaction.

Synthesis_Workflow Start 1H-Indazole-3- carboxylic acid Reagents + Amine (R-NH2) + EDC, HOBt, TEA + DMF (Solvent) Start->Reagents Reaction Stir at RT 4-6 hours Reagents->Reaction Workup Aqueous Workup (Ice water, NaHCO3) Reaction->Workup Extraction Extraction with 10% MeOH in CHCl3 Workup->Extraction Purification Column Chromatography Extraction->Purification Product Final Product: 1H-Indazole-3-carboxamide Purification->Product

Caption: General Synthesis Workflow.

Protocol 3.1: Amide Coupling

  • Preparation: To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in dry N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt, 1.2 equiv), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv), and Triethylamine (TEA, 3.0 equiv).

  • Activation: Stir the reaction mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Coupling: Add the desired substituted amine (1.0 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as 10% Methanol in Chloroform (2 x 30 mL). [11]7. Washing: Wash the combined organic layers sequentially with 10% NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 1H-indazole-3-carboxamide derivative. [11]

In Vitro Screening Cascade

In vitro assays are essential for the initial screening and characterization of compounds, providing data on potency and mechanism of action in a controlled environment. [12][13]

InVitro_Workflow Library Indazole Derivative Library Primary_Enzyme Primary Screening: Enzyme Inhibition Assays (DPP-4, α-glucosidase) Library->Primary_Enzyme Hit_Ident Hit Identification (IC50 < Threshold) Primary_Enzyme->Hit_Ident Cell_Based Secondary Screening: Cell-Based Glucose Uptake (e.g., 3T3-L1, L6 cells) Hit_Ident->Cell_Based Potent Hits Lead_Select Lead Candidate Selection Cell_Based->Lead_Select Tox Cytotoxicity Assay (e.g., MTT, LDH) Lead_Select->Tox Active Leads InVivo Advance to In Vivo Studies Tox->InVivo Non-toxic Leads

Caption: In Vitro Screening Workflow.

Protocol 3.2.1: DPP-4 Inhibition Assay (Fluorometric)

  • Principle: This assay measures the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by DPP-4. Inhibition of the enzyme results in a decreased fluorescence signal.

  • Materials: Human recombinant DPP-4, Gly-Pro-AMC substrate, Tris buffer (pH 7.5), test compounds, positive control (e.g., Sitagliptin), 96-well black microplate, fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 96-well plate, add 50 µL of assay buffer, 20 µL of test compound (or vehicle/positive control), and 10 µL of DPP-4 enzyme solution. c. Incubate for 10 minutes at 37°C. d. Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate. e. Immediately measure fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value using non-linear regression analysis.

Protocol 3.2.2: α-Glucosidase Inhibition Assay

  • Principle: This assay measures the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates in the intestine. [3]It uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which releases a yellow-colored product (p-nitrophenol) upon cleavage.

  • Materials: α-glucosidase from Saccharomyces cerevisiae, pNPG, phosphate buffer (pH 6.8), test compounds, positive control (e.g., Acarbose), 96-well clear microplate, absorbance plate reader.

  • Procedure: a. Add 50 µL of phosphate buffer, 10 µL of test compound, and 20 µL of α-glucosidase solution to a 96-well plate. b. Incubate for 15 minutes at 37°C. c. Add 20 µL of pNPG substrate to start the reaction. d. Incubate for another 20 minutes at 37°C. e. Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃. f. Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 3.2.3: Glucose Uptake Assay in 3T3-L1 Adipocytes

  • Principle: This cell-based assay measures the ability of a compound to enhance glucose uptake in insulin-sensitive cells. [14]It often uses a fluorescently-labeled glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

  • Materials: Differentiated 3T3-L1 adipocytes, DMEM, Krebs-Ringer-HEPES (KRH) buffer, insulin, 2-NBDG, test compounds, fluorescence plate reader or flow cytometer.

  • Procedure: a. Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate. b. Serum-starve the cells for 2-3 hours. c. Wash the cells with KRH buffer and then treat them with test compounds (and/or a sub-maximal concentration of insulin as a positive control) for 30 minutes. d. Add 2-NBDG to the wells and incubate for 30-60 minutes at 37°C. e. Stop the uptake by washing the cells with ice-cold KRH buffer. f. Measure the fluorescence of the internalized 2-NBDG.

  • Data Analysis: Quantify the fluorescence intensity relative to the vehicle-treated control to determine the fold-stimulation of glucose uptake.

In Vivo Evaluation in Animal Models

Promising candidates from in vitro screens must be validated in animal models of diabetes to assess their efficacy, pharmacokinetics, and safety. [15][16][17] Protocol 3.3.1: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

  • Principle: The OGTT is a gold-standard preclinical test to evaluate a compound's ability to improve glucose disposal following an oral glucose challenge, mimicking a post-meal state.

  • Animal Model: Use a relevant model such as the db/db mouse (a genetic model of T2D) or streptozotocin (STZ)-induced diabetic mice. [18]3. Procedure: a. Fast the animals overnight (approx. 12-16 hours) with free access to water. b. Record the baseline body weight and blood glucose (t=0 min) from the tail vein. c. Administer the test compound or vehicle via oral gavage. A known antihyperglycemic drug (e.g., Metformin) should be used as a positive control. d. After a set pre-treatment time (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage. e. Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose load.

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Data Presentation

Quantitative data should be summarized clearly to allow for easy comparison between compounds.

Table 1: Example In Vitro Screening Data for Indazole Derivatives

Compound IDDPP-4 Inhibition IC₅₀ (nM)α-Glucosidase Inhibition IC₅₀ (µM)Glucose Uptake (Fold-Stimulation @ 10 µM)Cytotoxicity CC₅₀ (µM)
INDZ-00112.5> 1001.8 ± 0.2> 50
INDZ-002550.05.21.1 ± 0.1> 50
INDZ-00325.38.92.1 ± 0.335.4
Sitagliptin15.0N/A1.0 ± 0.1> 100
AcarboseN/A1.51.0 ± 0.1> 100

Conclusion

The 3H-indazol-3-one scaffold represents a highly promising and adaptable platform for the design of next-generation antihyperglycemic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural features enable potent and selective interactions with key metabolic targets like DPP-4 and components of the insulin signaling pathway. The integrated workflow of chemical synthesis, multi-target in vitro screening, and in vivo validation presented in this guide provides a robust framework for researchers to identify and optimize novel indazole-based drug candidates for the treatment of Type 2 Diabetes.

References

  • UT Health San Antonio. (2013, June 25). Starting on 3 drugs at time of diagnosis benefits type 2 diabetics.
  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Feingold, K.R. (2020). Oral Hypoglycemic Medications. StatPearls. [Link]

  • Thirumal, M., et al. (2015). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Traditional and Complementary Medicine. [Link]

  • Trence, D.L. (2023). Oral Hypoglycemic Agents: Oral Antihyperglycemic Drugs. Medscape. [Link]

  • Ahmad, F., et al. (2016). Synthesis of substituted 2H-benzo[e]indazole-9-carboxylate as a potent antihyperglycemic agent that may act through IRS-1, Akt and GSK-3β pathways. RSC Advances. [Link]

  • Henke, B.R., et al. (1998). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Rastogi, A., & Tiwari, A. (2023). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Pharmaceuticals. [Link]

  • Choudhary, S., et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine. [Link]

  • Püsküllü, M.O., & Çavuşoğlu, T. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]

  • Tsolaki, E., et al. (2022). Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2019). The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of Type 2 diabetes mellitus. [Link]

  • ResearchGate. (2023). In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. [Link]

  • Ellinboe, J.W., et al. (1992). Antihyperglycemic activity of novel substituted 3H-1,2,3,5-oxathiadiazole 2-oxides. Journal of Medicinal Chemistry. [Link]

  • Cureus. (2024). In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. [Link]

  • ResearchGate. (2014). Synthesis and anti-diabetic activity of some 3-methylquinazolin-4(3H)-one derivatives. [Link]

  • Kumar, R., et al. (2021). Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4. RSC Advances. [Link]

  • Preprints.org. (2023). In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. [Link]

  • Al-masoudi, N.A., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports. [Link]

  • ResearchGate. (2024). Exploring in vitro techniques as new frontiers in antidiabetic drug screening. [Link]

  • Reddy, T.J., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

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  • Dr. Oracle. (2024). What is the mechanism of action of oral hypoglycemic agents in adults with type 2 diabetes mellitus.... [Link]

  • Chayah, M., et al. (2022). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy. [Link]

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Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors from 3H-Indazol-3-one Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3H-indazol-3-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents, particularly in oncology.[1][2] Its ability to engage with the ATP-binding pocket of protein kinases makes it an exceptionally valuable starting point for the discovery of novel inhibitors.[3][4] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries for specific biological activities, accelerating the initial stages of drug discovery.[5] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the design, validation, and execution of a high-throughput screening campaign to identify novel kinase inhibitors from a 3H-indazol-3-one library. We detail a robust biochemical assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), provide step-by-step protocols for assay validation and screening, and outline a rigorous data analysis and hit validation workflow to ensure the identification of high-quality, tractable lead compounds.

Scientific Foundation: Rationale and Assay Choice

The 3H-Indazol-3-one Scaffold: A Privileged Core for Kinase Inhibition

The indazole ring system is a cornerstone of modern medicinal chemistry. Its bicyclic structure and hydrogen bonding capabilities allow it to mimic the purine core of ATP, enabling effective competition at the kinase hinge region—a critical interaction for inhibitory activity.[4] Marketed drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, underscore the therapeutic success of this scaffold.[2][6] Libraries of 3H-indazol-3-one derivatives offer rich structural diversity, allowing for the exploration of structure-activity relationships (SAR) to achieve both potency and selectivity against specific kinase targets.[7][8] The primary goal of screening such a library is to identify initial "hits" that can be chemically optimized into potent and selective lead compounds.[7]

The Principle of the TR-FRET Kinase Assay

To efficiently screen a large library, a robust, miniaturizable, and automatable assay is required.[9][10] A homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an ideal choice for biochemical kinase screens due to its high sensitivity, low background, and resistance to interference from library compounds.[11]

The assay principle is as follows:

  • Energy Transfer in Action: A Europium (Eu)-chelate-labeled anti-phospho-substrate antibody (Donor) and a ULight™-labeled substrate (Acceptor) are used.

  • No Inhibition: The target kinase phosphorylates the ULight™-labeled substrate. The Eu-labeled antibody then binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity. Excitation of the Europium donor results in energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength. A high TR-FRET signal indicates high kinase activity.

  • Inhibition: In the presence of an inhibitor from the 3H-indazol-3-one library, the kinase is blocked. The substrate remains unphosphorylated, preventing antibody binding. The donor and acceptor remain distant, and no FRET occurs. A low TR-FRET signal indicates kinase inhibition.[11]

This "signal-off" format provides a clear and robust readout for identifying active compounds.

cluster_0 High Kinase Activity (No Inhibitor) cluster_1 Low Kinase Activity (Inhibitor Present) Kinase_A Active Kinase ADP_A ADP Kinase_A->ADP_A pSubstrate_A Phosphorylated ULight™-Substrate Kinase_A->pSubstrate_A Phosphorylates Substrate_A ULight™-Substrate Substrate_A->Kinase_A ATP_A ATP ATP_A->Kinase_A Antibody_A Eu-Antibody pSubstrate_A->Antibody_A Binding FRET High TR-FRET Signal Antibody_A->FRET FRET Kinase_B Inhibited Kinase Inhibitor 3H-Indazol-3-one 'Hit' Compound Inhibitor->Kinase_B Binds & Inhibits Substrate_B ULight™-Substrate NoFRET Low TR-FRET Signal Substrate_B->NoFRET Antibody_B Eu-Antibody Antibody_B->NoFRET

Diagram 1: TR-FRET Assay Principle for Kinase Inhibition.

Assay Development and Validation: Ensuring a Self-Validating System

Before commencing a full-scale screen, the assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS.[12][13] This validation phase is critical for the trustworthiness of the final dataset.

Rationale for Miniaturization

Transitioning the assay from a 96-well to a 384-well or 1536-well format is a cornerstone of HTS.[9][14]

  • Causality: This miniaturization significantly reduces the consumption of expensive reagents like the kinase and library compounds. Furthermore, it dramatically increases the throughput, allowing for the screening of thousands of compounds per day with the aid of automated liquid handling systems.[15]

Protocol: Z'-Factor Determination for Assay Quality Control

The Z'-factor is a statistical parameter that quantifies the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a large separation (or "window") between the positive and negative controls, making hit identification reliable.[15][16][17]

Objective: To confirm the assay is robust enough for a full-scale screen by achieving a Z'-factor > 0.5.

Materials:

  • Target Kinase

  • ULight™-labeled substrate

  • ATP

  • Eu-chelate labeled anti-phospho-substrate antibody

  • Potent, known inhibitor of the target kinase (Positive Control)

  • DMSO (Negative Control Vehicle)

  • 384-well low-volume white assay plates

  • Automated liquid handler and plate reader capable of TR-FRET detection

Step-by-Step Methodology:

  • Plate Layout: Designate half of a 384-well plate (e.g., columns 1-12) for the Negative Control (Max Signal) and the other half (columns 13-24) for the Positive Control (Min Signal).

  • Control Dispensing: Using an automated liquid handler, dispense 50 nL of DMSO into columns 1-12 and 50 nL of a high-concentration positive control inhibitor (e.g., 100x the final concentration) into columns 13-24.

  • Enzyme Addition: Add 2.5 µL of the target kinase solution (at 2x final concentration) to all wells.

  • Initiation of Reaction: Add 2.5 µL of a solution containing ATP and the ULight™-labeled substrate (both at 2x final concentration) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The exact time must be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 5 µL of the detection solution containing the Eu-labeled antibody to all wells.

  • Final Incubation: Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader.

  • Calculation: Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the control signals.

Expected Results: A successful validation will yield a Z'-factor > 0.5, confirming the assay is ready for HTS.[17]

ParameterNegative Control (DMSO)Positive Control (Inhibitor)
Mean Signal (RFU) 28,5001,500
Standard Deviation (RFU) 950250
Calculated Z'-Factor \multicolumn{2}{c}{0.77 }
Table 1: Representative data from a Z'-Factor determination experiment.

The High-Throughput Screening Workflow

With a validated assay, the primary screen of the entire 3H-indazol-3-one library can proceed. This process is heavily reliant on automation to ensure consistency and throughput.[9]

HTS_Workflow start Start library_prep 1. 3H-Indazol-3-one Library Preparation & Plating start->library_prep primary_screen 2. Primary HTS (Single Concentration) library_prep->primary_screen Automated Liquid Handling data_analysis 3. Data Analysis & Hit Identification (Z-Score) primary_screen->data_analysis Raw Plate Data hit_confirmation 4. Hit Confirmation (Cherry-Picking & Retest) data_analysis->hit_confirmation Primary Hit List dose_response 5. Dose-Response & IC50 Determination hit_confirmation->dose_response Confirmed Hits counterscreen 6. Counterscreens & Selectivity Profiling dose_response->counterscreen Potent Hits validated_hits Validated Hits for Hit-to-Lead Chemistry counterscreen->validated_hits Selective, Non-Promiscuous Hits

Diagram 2: High-Throughput Screening and Hit Validation Workflow.
Protocol: Primary Screen of the 3H-Indazol-3-one Library

Objective: To screen the entire compound library at a single concentration to identify primary "hits".

Methodology:

  • Library Plating: The 3H-indazol-3-one library, stored in DMSO, is acoustically dispensed (50 nL) into 384-well assay plates. Columns 23 and 24 of each plate are reserved for positive (known inhibitor) and negative (DMSO) controls, respectively, for plate-by-plate quality control.

  • Reagent Addition: The addition of kinase and substrate/ATP solutions follows the same volumes and order as the Z'-factor protocol. This is performed by a fully automated system to minimize variability.

  • Incubation and Detection: All incubation and detection steps are identical to the validated protocol.

  • Data Acquisition: Plates are read sequentially, with barcodes linking the data directly to the compound plate map in a laboratory information management system (LIMS).[18]

Data Analysis and Hit Identification

Raw data from thousands of wells must be processed and analyzed to identify statistically significant hits.[19]

Primary Data Processing and Hit Selection
  • Normalization: The raw TR-FRET signal for each compound well is normalized against the plate-specific controls. This is typically expressed as percent inhibition: % Inhibition = 100 * ( (Mean_neg - Compound_Signal) / (Mean_neg - Mean_pos) )

  • Quality Control: For each plate, the Z'-factor is calculated from the control wells. Plates with a Z' < 0.5 are flagged for review or repeat screening.[12]

  • Hit Identification: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the plate population (negative controls). Z-score = ( Compound_Signal - Mean_neg ) / SD_neg A Z-score cutoff (e.g., <-3) is set. Wells with a Z-score below this threshold are considered primary hits.[17] This statistical approach provides a robust way to identify compounds that are true outliers.

Hit Confirmation and Validation: From Hits to Leads

A primary hit is not a lead. A rigorous validation process is essential to eliminate false positives and characterize the potency and specificity of the confirmed hits.[13][20]

Hit_Validation_Funnel node_1 ~100,000 Compounds (Primary Screen) node_2 ~1,000 Primary Hits (Z-score < -3) node_1->node_2 node_3 ~200 Confirmed Hits (Fresh Compound Retest) node_2->node_3 node_4 ~50 Potent Hits (IC50 < 1 µM) node_3->node_4 node_5 5-10 Validated Lead Series (Selective & Tractable) node_4->node_5

Diagram 3: The Hit-to-Lead Validation Funnel.
Protocol: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Methodology:

  • Cherry-Picking: The primary hit compounds are identified from the source plates and "cherry-picked" by an automated handler.

  • Fresh Sample Testing: Whenever possible, fresh, powdered samples of the hit compounds are ordered or re-synthesized to confirm that the activity is not due to a degraded sample or contaminant.[19]

  • Dose-Response Plates: A 10-point, 3-fold serial dilution is prepared for each confirmed hit, typically starting from a top concentration of 50 µM.

  • IC50 Determination: The dose-response plates are run in the validated kinase assay (in triplicate). The resulting percent inhibition data is plotted against the logarithm of the inhibitor concentration. A four-parameter logistic curve is fitted to the data to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[21]

Data Presentation: IC50 Determination
Hit Compound IDStructureIC50 (µM)Curve Hill Slope
INDZ-001[Structure Image]0.25-1.1
INDZ-002[Structure Image]1.5-0.9
INDZ-003[Structure Image]0.08-1.0
INDZ-004[Structure Image]> 50N/A
Table 2: Representative dose-response data for confirmed hits.
Causality of Counterscreens and Selectivity Profiling
  • Counterscreens: It is crucial to run counterscreens to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) rather than the biological target. A common counterscreen involves running the assay without the kinase to flag compounds that directly affect the detection reagents. This step prevents wasting resources on technological artifacts.

  • Selectivity Profiling: Promising hits should be tested against a panel of related kinases.[22] The goal of drug discovery is rarely to find a non-specific inhibitor. A compound that inhibits the target kinase with an IC50 of 100 nM but also inhibits ten other kinases at similar concentrations is less desirable than a compound that inhibits the target at 100 nM and shows >100-fold weaker activity against other kinases. This selectivity is critical for a safe and effective therapeutic profile.

Conclusion

This application note outlines a comprehensive and robust workflow for the high-throughput screening of 3H-indazol-3-one libraries to identify novel kinase inhibitors. By grounding the campaign in a validated, high-quality biochemical assay and following a stringent data analysis and hit confirmation cascade, researchers can confidently identify potent, selective, and tractable hit compounds. This structured approach maximizes the probability of success and provides a solid foundation for subsequent hit-to-lead medicinal chemistry efforts, ultimately accelerating the path toward new therapeutic interventions.

References

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  • CoursesOnline. (n.d.). High-Throughput Screening (HTS) in Drug Discovery Training Course. Retrieved from [Link]

  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • SpringerLink. (2016). High Throughput Screening: Methods and Protocols. ResearchGate. Retrieved from [Link]

  • Sulphur, J. M., et al. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Retrieved from [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Malaria World. (n.d.). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Retrieved from [Link]

  • ResearchGate. (2023). A) Structures and pharmacological activities of indazolone drugs and.... Retrieved from [Link]

  • Judson, R., et al. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. Retrieved from [Link]

  • RSC Publishing. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Retrieved from [Link]

  • RSC Publishing. (n.d.). High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Zhu, J. S., et al. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. NIH. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Chu, T. T. H., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PubMed. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Molecules. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • Ahmedi, H., et al. (2025). Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

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Application Note: Radiolabeling of [3H]Indazol-3-one for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the tritium radiolabeling of indazol-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We present a detailed protocol for the synthesis of a suitable precursor, its subsequent catalytic tritiation to yield [3H]Indazol-3-one, and rigorous methods for purification and quality control. The rationale behind key experimental choices is discussed to provide researchers, scientists, and drug development professionals with the necessary insights for successful implementation. Furthermore, a conceptual framework for the application of [3H]Indazol-3-one in preclinical in vivo imaging and biodistribution studies is outlined. This guide is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Indazol-3-one and Tritium Labeling
1.1 The Indazol-3-one Scaffold in Drug Discovery

The indazol-3-one core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] These derivatives have been investigated for their potential as antiviral, antibacterial, anti-inflammatory, and anticancer agents.[1] The functionalization of the indazole ring system allows for the fine-tuning of pharmacological properties, making it a versatile platform for drug design.[2] Understanding the in vivo fate of drug candidates based on this scaffold is critical for their development.

1.2 Why Tritium ([3H]) for In Vivo Imaging and Pharmacokinetic Studies?

Tritium (3H) is a radioactive isotope of hydrogen that serves as an invaluable tool in pharmaceutical research.[3] Its incorporation into a drug candidate allows for sensitive and quantitative tracking of the molecule's absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.[4][5]

Key Advantages of Tritium Labeling:

  • High Specific Activity: Tritium's high specific activity (28.8 Ci/mmol) enables the detection of very small quantities of the labeled compound, which is crucial for receptor binding assays and in vivo studies where concentrations are low.[6]

  • Minimal Structural Perturbation: Replacing a hydrogen atom with tritium results in a negligible change to the molecule's structure and physicochemical properties, ensuring that its biological activity remains unaltered.[6][7][8]

  • Versatile Applications: Tritium-labeled compounds are extensively used in autoradiography for tissue distribution studies, metabolic profiling, and enzyme kinetic assays.[7][9][10]

  • Low Energy Beta Emission: The low-energy beta particles emitted by tritium (max 18.6 keV) have a short range, which minimizes damage to biological tissues and makes it relatively safe to handle with appropriate precautions.[11][12] This property also allows for high-resolution autoradiography.[6]

Limitations: The primary limitation of tritium is that its low-energy beta particles cannot be detected externally for real-time in vivo imaging techniques like PET or SPECT.[11] Therefore, its application in imaging relies on post-mortem analysis of tissue samples (e.g., autoradiography or liquid scintillation counting).[7]

1.3 Principle of Catalytic Tritium Labeling

The most common and efficient method for introducing tritium into a molecule is through catalytic tritiodehalogenation. This process involves the reaction of a halogenated precursor with tritium gas (T2) in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the cleavage of the carbon-halogen bond and the subsequent addition of tritium atoms.

Precursor Synthesis and Selection
2.1 Rationale for Precursor Design

To achieve specific and efficient tritium labeling, a suitable precursor molecule must be synthesized. A halogenated derivative of indazol-3-one is an ideal choice for catalytic tritiodehalogenation. An iodo- or bromo-substituted precursor is preferred as the carbon-halogen bond is readily cleaved under catalytic hydrogenation conditions. For this protocol, we will focus on the synthesis of 3-Iodo-1H-indazol-3-one as the direct precursor. Iodination at the C-3 position of the indazole ring is a well-established transformation.[2]

2.2 Detailed Synthesis Protocol for 3-Iodo-1H-indazole

This protocol outlines the iodination of commercially available 1H-indazole to produce the key intermediate for subsequent reactions to form the indazol-3-one precursor. A similar strategy can be adapted for indazol-3-one itself.

Materials:

  • 1H-Indazole

  • Iodine (I2)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole (1.0 eq) in DMF.

  • Add potassium hydroxide (2.0 eq) to the solution and stir at room temperature for 20 minutes.

  • Slowly add a solution of iodine (1.5 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-Iodo-1H-indazole.[2]

Radiolabeling Protocol: Synthesis of [3H]Indazol-3-one

Safety Note: All procedures involving tritium gas must be performed in a specialized radiochemistry laboratory equipped with a high-integrity vacuum manifold and appropriate safety shielding. Personnel must be trained in handling radioactive materials.[9][11][13][14]

3.1 Materials and Reagents
  • Precursor: 3-Iodo-1H-indazol-3-one (synthesized as described above or a similar bromo-precursor)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Tritium Source: High purity tritium gas (T2)

  • Solvent: Anhydrous, deoxygenated solvent (e.g., Ethyl Acetate or Methanol)

  • Base (optional, scavenger): Triethylamine (TEA) or Potassium Carbonate

  • Hydrogenation Vessel: A specialized glass vessel compatible with the tritium manifold.

3.2 Step-by-Step Tritiation Procedure
  • Vessel Preparation: Place the 3-Iodo-1H-indazol-3-one precursor (typically 1-5 mg) and 10% Pd/C catalyst (10-20% by weight of the precursor) into the hydrogenation vessel.

  • System Purge: Attach the vessel to the tritium manifold. Evacuate the system and backfill with an inert gas (e.g., Argon or Nitrogen) several times to remove all traces of oxygen and moisture.

  • Solvent Addition: Introduce the anhydrous, deoxygenated solvent (e.g., 1-2 mL of ethyl acetate) into the vessel via cannula transfer under an inert atmosphere. If using a base, it should be added at this stage.

  • Tritium Introduction: Evacuate the inert gas. Introduce tritium gas into the vessel to the desired pressure (typically slightly above atmospheric pressure).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by pressure drop (consumption of T2 gas). The reaction is typically complete within 2-4 hours.

  • Tritium Removal: After the reaction, recover the unreacted tritium gas back into its storage container using the manifold's recovery system.

  • Catalyst Removal: Filter the reaction mixture through a celite plug or a syringe filter to remove the Pd/C catalyst. Rinse the filter with a small amount of the reaction solvent.

  • Solvent Evaporation: The filtrate, containing the crude [3H]Indazol-3-one, is carefully evaporated to dryness under a gentle stream of nitrogen. The crude product is then redissolved in a suitable solvent for purification.

3.3 Workflow Diagram

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Tritiation Reaction cluster_workup Work-up & Isolation Precursor Weigh Precursor & Catalyst Vessel Place in Reaction Vessel Precursor->Vessel Purge Purge with Inert Gas AddSolvent Add Anhydrous Solvent Purge->AddSolvent AddT2 Introduce Tritium Gas AddSolvent->AddT2 React Stir at RT (2-4h) AddT2->React RecoverT2 Recover Unreacted T2 Filter Filter Catalyst RecoverT2->Filter Evaporate Evaporate Solvent Filter->Evaporate ToPurification Crude [3H]Indazol-3-one (To Purification) Evaporate->ToPurification

Caption: Workflow for the catalytic tritiation of the indazol-3-one precursor.

Purification and Quality Control

Purification and rigorous quality control are essential to ensure that the radiolabeled compound is suitable for in vivo studies.[15]

4.1 HPLC Purification Method

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying radiolabeled compounds.[16] A reverse-phase column is typically used.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient, for example, from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector (at a wavelength where the compound absorbs, e.g., 254 nm) in series with a radioactivity detector.[17]

The fraction corresponding to the product peak on both the UV and radioactivity chromatograms is collected. The solvent is then removed to yield the purified [3H]Indazol-3-one. It's important to note that tritiated compounds may elute slightly earlier than their non-radioactive counterparts on reverse-phase HPLC.[9]

4.2 Determination of Radiochemical Purity and Specific Activity
  • Radiochemical Purity: An aliquot of the purified product is re-injected into the HPLC system under the same conditions. The radiochemical purity is calculated as the percentage of the total radioactivity that co-elutes with the non-radioactive standard. A purity of >95% is generally required for in vivo studies.[18][19]

  • Specific Activity (SA): SA is the amount of radioactivity per unit mass or mole of the compound (Ci/mmol or Bq/mol). It is determined by quantifying the mass of the compound in the purified fraction (using the UV detector and a standard curve) and measuring the total radioactivity in that fraction using a calibrated liquid scintillation counter.

4.3 Quality Control Workflow Diagram

QC_Workflow cluster_analysis Analysis Crude Crude [3H]Indazol-3-one HPLC Preparative HPLC Purification Crude->HPLC Collect Collect Radioactive Peak HPLC->Collect Evap Evaporate Solvent Collect->Evap PureProduct Purified [3H]Indazol-3-one Evap->PureProduct Aliquot Take Aliquot of Pure Product PureProduct->Aliquot Analyze_Purity Analytical HPLC (Radiochemical Purity) Aliquot->Analyze_Purity Analyze_SA LSC & UV Quantification (Specific Activity) Aliquot->Analyze_SA

Caption: Workflow for the purification and quality control of [3H]Indazol-3-one.

4.4 Data Summary Table
ParameterTarget SpecificationMethod
Chemical Identity Co-elution with standardHPLC-UV
Radiochemical Purity > 95%HPLC with radioactivity detector
Specific Activity > 20 Ci/mmolHPLC-UV quantification & LSC
Mass As required for studyDetermined from standard curve
Application in In Vivo Studies: A Conceptual Framework

Once purified and characterized, [3H]Indazol-3-one can be used in preclinical studies to understand its pharmacokinetic profile.

5.1 Animal Model and Administration

The choice of animal model (e.g., mouse, rat) will depend on the specific research question. The radiolabeled compound is typically formulated in a biocompatible vehicle (e.g., saline with a small percentage of DMSO or ethanol) and administered via the intended clinical route (e.g., intravenous, oral).

5.2 Biodistribution Studies and Tissue Processing

At selected time points post-administration, animals are euthanized, and tissues of interest (e.g., blood, liver, kidney, brain, tumor) are collected. The amount of radioactivity in each tissue is quantified to determine the compound's distribution.

  • Tissue Collection: Organs are excised, weighed, and homogenized.

  • Sample Preparation: Aliquots of blood, plasma, and tissue homogenates are prepared for analysis.

  • Quantification: Radioactivity is measured using a liquid scintillation counter.

  • Data Expression: Results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

5.3 Conceptual Workflow for In Vivo Application

InVivo_Workflow Formulate Formulate [3H]Indazol-3-one in vehicle Administer Administer to Animal Model (e.g., IV, PO) Formulate->Administer Timepoints Wait for Pre-determined Time Points Administer->Timepoints Euthanize Euthanize & Collect Tissues Timepoints->Euthanize Process Weigh & Homogenize Tissues Euthanize->Process Quantify Liquid Scintillation Counting Process->Quantify Analyze Calculate %ID/g and Analyze Data Quantify->Analyze

Caption: Conceptual workflow for an in vivo biodistribution study.

Safety Considerations for Handling Tritium

Tritium is a low-energy beta emitter, and the primary hazard is internal exposure through inhalation, ingestion, or skin absorption.[12][20]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double gloves. Many tritium compounds can penetrate standard latex or nitrile gloves, so changing the outer pair frequently is recommended.[12][13][20]

  • Ventilation: All work with volatile tritium compounds or tritium gas must be conducted in a certified fume hood or glove box.[9]

  • Contamination Monitoring: Regularly monitor work surfaces using wipe tests and a liquid scintillation counter, as survey meters cannot detect tritium's low-energy beta particles.[12]

  • Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.[14]

  • Bioassay: Personnel working with significant quantities of tritium should participate in a routine bioassay program (urinalysis) to monitor for internal exposure.[13][20]

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Tritium Incorporation Inactive catalyst; Poor quality precursor; Insufficient tritium gas pressure.Use fresh catalyst; Verify precursor purity; Ensure proper manifold operation.
Low Radiochemical Purity Incomplete reaction; Radiolysis (decomposition).Increase reaction time; Purify immediately after synthesis; Store at low temperature in a suitable solvent.[6]
Difficulty in Purification Poor separation on HPLC.Optimize HPLC gradient and mobile phase; Try a different column chemistry.
Inconsistent Biodistribution Data Dosing inaccuracies; Variability in animal model.Ensure accurate dose administration; Increase the number of animals per group.
References
  • Elkaeed, E. B., An, J., & Beauchemin, A. M. (2017). A General and High-Yielding Approach to Indazolones through Friedel–Crafts Cyclization of in Situ Generated Masked N-Isocyanates. Journal of Organic Chemistry, 82(19), 9890-9897. Available at: [Link]

  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (2024). Molecules, 29(17), 4109. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Available at: [Link]

  • Nguyen, T. (2016, January 13). 'Radiolabeling' lets scientists track the breakdown of drugs. Princeton University. Available at: [Link]

  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (n.d.). MDPI. Available at: [Link]

  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (2024). Molecules, 29(17), 4109. Available at: [Link]

  • Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation. (2024). Selcia. Available at: [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 118(5), 2898-2949. Available at: [Link]

  • Hagan, R. M., et al. (1993). Synthesis and biochemical evaluation of tritium-labeled 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, a useful radioligand for 5HT3 receptors. Journal of Medicinal Chemistry, 36(15), 2138-2144. Available at: [Link]

  • Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. (2020). Pharmaceutics, 12(5), 445. Available at: [Link]

  • Iodination reaction of commercial indazole. (n.d.). ResearchGate. Available at: [Link]

  • How Susceptible are Organic Compounds to Tritium Exchange Labeling. (2021). 911Metallurgist. Available at: [Link]

  • Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. (2024). Polycyclic Aromatic Compounds. Available at: [Link]

  • Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493-15498. Available at: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2022). Molecules, 27(19), 6653. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2012). Organic & Biomolecular Chemistry, 10(37), 7493-7499. Available at: [Link]

  • Ekinci, M., et al. (2022). Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. Turkish Journal of Pharmaceutical Sciences, 19(1), 91-97. Available at: [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. Available at: [Link]

  • Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. (2019). RSC Advances, 9(26), 14759-14763. Available at: [Link]

  • The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. (2011). Helvetica Chimica Acta, 94(10), 1826-1835. Available at: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Best Practices for Handling and Storing Tritium. (n.d.). Moravek. Available at: [Link]

  • Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. (2018). Journal of Labelled Compounds and Radiopharmaceuticals, 61(9), 646-668. Available at: [Link]

  • Main previous works on the deuterium/tritium labelling of oxazole, imidazole, triazole and carbazole substructures using HIE procedures. (n.d.). ResearchGate. Available at: [Link]

  • Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. (2013). Tetrahedron Letters, 54(33), 4449-4452. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2013). Der Pharma Chemica, 5(2), 199-206. Available at: [Link]

  • HPLC method for purifying organic compounds. (2002). Google Patents.
  • Safe Handling of Tritium. (1991). International Atomic Energy Agency. Available at: [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. (2022). EJNMMI Radiopharmacy and Chemistry, 7(1), 32. Available at: [Link]

  • Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies. (2002). Journal of Pharmacological and Toxicological Methods, 47(1), 1-11. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Available at: [Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. (2016). Chemical Communications, 52(56), 8753-8756. Available at: [Link]

  • Nuclide Safety Data Sheet Hydrogen-3 [Tritium]. (n.d.). Health Physics Society. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of Crude 3H-Indazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3H-Indazol-3-one via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification process. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the principles behind the purification of this important heterocyclic compound.

Introduction to the Purification of 3H-Indazol-3-one

3H-Indazol-3-one is a crucial scaffold in medicinal chemistry.[1] The purity of this compound is paramount for subsequent synthetic steps and for ensuring the validity of biological screening data. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, it can yield highly pure crystalline material.[2][3][4] This guide will walk you through the intricacies of developing a robust recrystallization protocol for 3H-Indazol-3-one and empower you to troubleshoot common challenges.

A key consideration in the chemistry of 3H-Indazol-3-one is its potential for tautomerism. It can exist in equilibrium between the keto (3H-indazol-3-one) and enol (1H-indazol-3-ol) forms. Studies have shown that in aqueous solution, the keto form is the dominant tautomer, accounting for approximately 95% of the equilibrium mixture.[5] This is a critical piece of information, as it suggests that in polar protic solvents, we are primarily dealing with a single, dominant species, which simplifies the crystallization process. However, the tautomeric equilibrium can be influenced by the solvent environment, a factor that can impact crystallization behavior.[6][7][8]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Start with Crude 3H-Indazol-3-one solvent_selection Solvent Selection (Single or Mixed System) start->solvent_selection 1. dissolution Dissolution (Minimum amount of hot solvent) solvent_selection->dissolution 2. hot_filtration Hot Gravity Filtration (Optional: for insoluble impurities) dissolution->hot_filtration 3. cooling Slow Cooling (Formation of pure crystals) hot_filtration->cooling 4. crystal_isolation Crystal Isolation (Vacuum Filtration) cooling->crystal_isolation 5. washing Washing (With cold solvent) crystal_isolation->washing 6. drying Drying (Under vacuum) washing->drying 7. analysis Purity Analysis (MP, TLC, NMR, etc.) drying->analysis 8.

Caption: A generalized workflow for the recrystallization of 3H-Indazol-3-one.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of 3H-Indazol-3-one in a question-and-answer format.

Problem 1: The crude 3H-Indazol-3-one does not dissolve in the hot solvent.

  • Question: I've added a significant amount of hot solvent, but my crude 3H-Indazol-3-one is not dissolving. What should I do?

  • Answer: This issue typically arises from two main causes: an inappropriate choice of solvent or the presence of insoluble impurities.

    • Inappropriate Solvent: The principle of "like dissolves like" is a good starting point for solvent selection. 3H-Indazol-3-one is a polar molecule, so polar solvents are generally a good choice. If you are using a non-polar solvent like hexane, it is unlikely to be effective. Try switching to a more polar solvent such as ethanol, methanol, or acetone.

    • Insoluble Impurities: Your crude product may contain insoluble impurities from the synthesis, such as inorganic salts or polymeric byproducts. If you have added a reasonable amount of hot solvent and a significant portion of the solid remains undissolved, it is likely an impurity. In this case, you should proceed to a hot gravity filtration to remove the insoluble material before cooling the solution to induce crystallization.[4]

Problem 2: No crystals form upon cooling, or the yield is very low.

  • Question: My crude product dissolved completely, but after cooling, I'm getting very few or no crystals. What went wrong?

  • Answer: This is a common issue and usually points to the solution not being supersaturated upon cooling. Here are the likely culprits and their solutions:

    • Too Much Solvent: This is the most frequent reason for low or no crystal formation.[7] The goal is to use the minimum amount of hot solvent to just dissolve the solid.[4] If you've added too much, the solution will not become saturated enough upon cooling for crystals to form.

      • Solution: Reheat the solution and boil off some of the solvent to concentrate it. Be careful not to boil it to dryness. Once you see a slight cloudiness or the formation of a few crystals at the surface, allow it to cool slowly again.

    • Inappropriate Solvent System: The solvent might be too good at dissolving 3H-Indazol-3-one, even at low temperatures.

      • Solution: Consider a mixed solvent system. Dissolve your compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common and effective mixed solvent system for polar heterocyclic compounds is acetone/water or ethanol/water.[9]

    • Supersaturation: Sometimes, a solution can become supersaturated and crystallization fails to initiate.

      • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 3H-Indazol-3-one.

Problem 3: The product "oils out" instead of forming crystals.

  • Question: Upon cooling, my product separates as an oily layer instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. This is more common with impure samples.[10]

    • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with glass wool or a beaker.

    • Solution 2: Adjust the Solvent System: If using a mixed solvent system, you may have added too much of the "poor" solvent too quickly. Reheat to get a homogeneous solution and then add a little more of the "good" solvent before cooling slowly.

    • Solution 3: Lower the Crystallization Temperature: If the boiling point of your solvent is close to or above the melting point of your compound, it is more likely to oil out. Consider using a lower-boiling solvent.

Problem 4: The recrystallized product is still impure.

  • Question: I've recrystallized my 3H-Indazol-3-one, but my analytical data (e.g., melting point, TLC) shows it's still not pure. What can I do?

  • Answer: Impurities can be carried along with the desired crystals if the crystallization process is not optimized.

    • Crystallization was too fast: Rapid cooling can trap impurities within the crystal lattice. Ensure you are allowing the solution to cool slowly and undisturbed.

    • Inadequate Washing: Make sure to wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. Using warm or room temperature solvent will redissolve some of your product.[2]

    • Co-crystallization of Impurities: If an impurity has very similar solubility properties to your product, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

    • Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, you may need to consider another purification technique, such as column chromatography, before a final recrystallization step. For polar compounds like indazoles, silica gel chromatography with a gradient of ethyl acetate in hexane or dichloromethane/methanol can be effective.[9][11]

Visualizing Troubleshooting Logic

Troubleshooting_Logic cluster_dissolve Troubleshooting: Dissolution cluster_crystals Troubleshooting: Crystal Formation cluster_oiling Troubleshooting: Oiling Out cluster_impure Troubleshooting: Purity start Recrystallization Issue no_dissolve Crude Doesn't Dissolve start->no_dissolve no_crystals No/Low Crystal Yield start->no_crystals oiling_out Product Oils Out start->oiling_out impure_product Product Still Impure start->impure_product dissolve_sol1 dissolve_sol1 no_dissolve->dissolve_sol1 dissolve_sol2 dissolve_sol2 no_dissolve->dissolve_sol2 crystals_sol1 crystals_sol1 no_crystals->crystals_sol1 crystals_sol2 crystals_sol2 no_crystals->crystals_sol2 crystals_sol3 crystals_sol3 no_crystals->crystals_sol3 oiling_sol1 oiling_sol1 oiling_out->oiling_sol1 oiling_sol2 Adjust Mixed Solvent Ratio oiling_out->oiling_sol2 oiling_sol3 Use Lower Boiling Solvent oiling_out->oiling_sol3 impure_sol1 impure_sol1 impure_product->impure_sol1 impure_sol2 impure_sol2 impure_product->impure_sol2 impure_sol3 Second Recrystallization impure_product->impure_sol3 impure_sol4 Consider Column Chromatography impure_product->impure_sol4

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

  • Q1: What are the best single solvents for recrystallizing 3H-Indazol-3-one?

    • A1: Based on its polar structure, good starting points for single solvent recrystallization are polar protic solvents like ethanol or methanol , or a polar aprotic solvent like acetone . Water can also be considered, although the solubility might be low even at high temperatures. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Q2: When should I use a mixed solvent system?

    • A2: A mixed solvent system is ideal when you cannot find a single solvent with the desired solubility characteristics.[12] For 3H-Indazol-3-one, a mixed system like acetone/water , ethanol/water , or ethyl acetate/hexane is highly recommended.[9] You would dissolve the crude product in the "good" solvent (e.g., acetone) and then add the "poor" solvent (e.g., water) until saturation is reached.

  • Q3: How does tautomerism affect the recrystallization of 3H-Indazol-3-one?

    • A3: While 3H-Indazol-3-one can exist as tautomers, the keto form is significantly more stable in aqueous and likely other polar solutions.[5] This simplifies the recrystallization as you are primarily crystallizing one dominant species. However, in less polar solvents, the equilibrium might shift. If you observe unusual crystallization behavior, such as the formation of different crystal habits from the same solvent system, it could be related to tautomerism. In such cases, using a solvent system that strongly favors one tautomer (like a polar protic solvent) can lead to more consistent results. The presence of a minor tautomer can sometimes act as an impurity and inhibit crystal growth.[9][10][13]

  • Q4: What are the most likely impurities in my crude 3H-Indazol-3-one?

    • A4: The impurities will depend on the synthetic route used to prepare the compound. Common impurities could include:

      • Unreacted starting materials: For example, if synthesized from o-nitrobenzyl alcohol, you might have residual starting material.

      • Reagents and byproducts: Depending on the specific reaction, you could have residual acids, bases, or coupling agents.

      • Regioisomers: If the synthesis involves substitution on the indazole ring, you might have a mixture of isomers.[1]

      • Degradation products: 3H-Indazol-3-one may be sensitive to harsh conditions, leading to decomposition.

  • Q5: How can I assess the purity of my recrystallized 3H-Indazol-3-one?

    • A5: Several analytical techniques can be used to assess purity:

      • Melting Point: A pure compound will have a sharp and well-defined melting point that corresponds to the literature value. Impurities will typically broaden and depress the melting point range.

      • Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate developed with an appropriate solvent system.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the compound and detect any impurities.

      • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Experimental Protocol: Recrystallization of 3H-Indazol-3-one

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.

Materials and Equipment:

  • Crude 3H-Indazol-3-one

  • Recrystallization solvent(s) (e.g., acetone and deionized water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 3H-Indazol-3-one. Add a few drops of the chosen solvent (e.g., acetone) and observe the solubility at room temperature. If it is insoluble or sparingly soluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show poor solubility when cold. For a mixed solvent system, dissolve the compound in a small amount of the "good" solvent (e.g., acetone) and then add the "poor" solvent (e.g., water) dropwise until a precipitate forms.

  • Dissolution: Place the crude 3H-Indazol-3-one in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent for a mixed system) and bring the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Mixed Solvent: If using a mixed solvent system, after dissolving the compound in the "good" solvent, add the "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then remove the flask from the heat and allow it to cool as described above.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess the purity using appropriate analytical methods.

Recommended Solvent Systems for 3H-Indazol-3-one Recrystallization

Solvent System"Good" Solvent"Poor" SolventNotes
Mixed: Acetone/Water AcetoneWaterHighly effective for many polar heterocyclic compounds. Allows for fine-tuning of polarity.
Mixed: Ethanol/Water EthanolWaterAnother excellent choice. Ethanol is less volatile than acetone.
Single: Ethanol Ethanol-Can be effective if the solubility difference between hot and cold is significant.
Single: Methanol Methanol-Similar to ethanol, but more volatile.

References

  • Journal of the Chemical Society, Perkin Transactions 2. The tautomerism of indazolinone in aqueous solution. A note on the 'principle of vinylogy'. [Link]

  • HBCSE. Recrystallization. [Link]

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  • Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Google P
  • PubMed Central. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. [Link]

  • University of California, Irvine. recrystallization-2.doc.pdf. [Link]

  • eScholarship.org. Tautomerism unveils a self-inhibition mechanism of crystallization. [Link]

  • Chemistry LibreTexts. 18.2: Consequences of Tautomerization. [Link]

  • Chem 21. Experiment 9 — Recrystallization. [Link]

  • ResearchGate. (PDF) Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Cheméo. Chemical Properties of 3H-Indazol-3-one, 1,2-dihydro- (CAS 7364-25-2). [Link]

  • University of Calgary. Experiment 2: Recrystallization. [Link]

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  • ResearchGate. Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. [Link]

  • Zeitschrift für Naturforschung. Synthesis, Characterization, and Tautomeric Properties of Some Azo-azomethine Compounds. [Link]

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Interpreting mass spectrometry fragmentation of 3H-Indazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3H-Indazol-3-one

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Fragmentation

Welcome to the technical support center for the mass spectrometry analysis of 3H-Indazol-3-one. This guide is designed for researchers, medicinal chemists, and analytical scientists who work with this and similar heterocyclic scaffolds. My goal is to move beyond simple peak identification and provide you with the mechanistic reasoning and troubleshooting frameworks necessary to confidently interpret your data. In mass spectrometry, the spectrum tells a story of the molecule's journey from ionization to detection; understanding the plot, characters (fragments), and motivations (chemical stability) is key to a successful analysis.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the expected fragmentation patterns under different ionization conditions, explain the formation of key fragments, and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion for 3H-Indazol-3-one and how will it appear in my spectrum?

Answer:

The first step in any mass spectrum interpretation is to locate the molecular ion. For 3H-Indazol-3-one, with the chemical formula C₇H₆N₂O, the theoretical monoisotopic mass is 134.0480 g/mol .

  • Under Electron Ionization (EI): You should look for a radical cation, [M]•⁺ , at an m/z of approximately 134. EI is a "hard" ionization technique, meaning it imparts significant energy into the molecule.[1] Consequently, the molecular ion of 3H-Indazol-3-one may be of low abundance or even absent if it is particularly fragile and readily undergoes fragmentation.[1][2]

  • Under Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically results in minimal fragmentation.[1] You should expect to see the protonated molecule, [M+H]⁺ , at an m/z of approximately 135.0558. Depending on the solvent system and purity, you might also observe adducts, such as the sodium adduct [M+Na]⁺ at m/z 157.0300 or the potassium adduct [M+K]⁺ at m/z 172.9939.[3][4] In negative ion mode, you would look for the deprotonated molecule [M-H]⁻ at m/z 133.0402.

Data Summary: Expected Molecular Ions for 3H-Indazol-3-one

Ion SpeciesIonization ModeFormulaTheoretical m/zNotes
[M]•⁺ EI[C₇H₆N₂O]•⁺134.0480May be weak or absent due to fragmentation.
[M+H]⁺ ESI (Positive)[C₇H₇N₂O]⁺135.0558Expected to be the base peak or a major peak.
[M+Na]⁺ ESI (Positive)[C₇H₆N₂ONa]⁺157.0300Common adduct from glassware or solvents.[4]
[M-H]⁻ ESI (Negative)[C₇H₅N₂O]⁻133.0402Observed if the molecule can be deprotonated.
Q2: I'm using GC-EI-MS. What are the major fragments I should expect to see for 3H-Indazol-3-one?

Answer:

Under Electron Ionization (EI), the molecular ion is energetically unstable and will break apart into smaller, more stable pieces.[2] For 3H-Indazol-3-one, the fragmentation is dictated by the strained five-membered ring and the presence of a carbonyl group. The most logical and energetically favorable fragmentation pathways involve the loss of small, stable neutral molecules like carbon monoxide (CO) and dinitrogen (N₂). This type of fragmentation is characteristic of many heterocyclic compounds.[5][6]

The primary fragmentation cascade is as follows:

  • Loss of Carbon Monoxide (CO): The initial and most significant fragmentation event is the expulsion of a CO molecule (28 Da). This is a classic fragmentation pathway for cyclic ketones and lactams. The resulting fragment ion, [M-CO]•⁺, would appear at m/z 106 .

  • Subsequent Loss of Dinitrogen (N₂): The m/z 106 fragment can then undergo further fragmentation by losing a stable N₂ molecule (28 Da). This leads to a fragment ion, [M-CO-N₂]•⁺, at m/z 78 .

  • Loss of HCN: The indazole ring structure can also lead to the loss of hydrogen cyanide (HCN, 27 Da), a common fragmentation pathway for nitrogen-containing aromatic rings.[6] This could occur from the molecular ion to give a fragment at m/z 107 or from the [M-CO]•⁺ fragment to give a fragment at m/z 79.

Below is a diagram illustrating this primary fragmentation pathway.

G M 3H-Indazol-3-one [M]•⁺ m/z 134 F1 [M-CO]•⁺ m/z 106 M->F1 - CO F2 [M-CO-N₂]•⁺ m/z 78 F1->F2 - N₂

Caption: Proposed EI fragmentation of 3H-Indazol-3-one.

Q3: My molecular ion peak is missing or very weak in my EI spectrum. Is my experiment failing?

Answer:

Not necessarily. The absence or low intensity of the molecular ion peak is a common observation in Electron Ionization (EI) mass spectrometry, especially for molecules that are not highly stable.[1][2][7]

Causality: EI is a high-energy ("hard") ionization technique. When the 70 eV electron beam strikes the molecule, it imparts a large amount of internal energy.[1] If the resulting molecular ion is energetically unstable, this excess energy will cause it to fragment almost instantaneously in the ion source.[2] The stability of the molecular ion is the determining factor. For 3H-Indazol-3-one, the fused ring system has inherent strain, making the molecular ion susceptible to rapid fragmentation.

Troubleshooting & Validation Workflow:

If a clear molecular ion is critical for your analysis, consider the following steps:

  • Lower the Ionization Energy: If your instrument allows, reduce the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This will impart less energy to the molecule, reducing the extent of fragmentation and potentially increasing the relative abundance of the molecular ion.

  • Switch to a "Soft" Ionization Technique: This is the most reliable solution.

    • Chemical Ionization (CI): CI is a much gentler ionization method that involves proton transfer from a reagent gas (like methane or ammonia). It produces a strong protonated molecule [M+H]⁺ with significantly less fragmentation.

    • Electrospray Ionization (ESI): If your sample is compatible with liquid chromatography (LC), ESI is an excellent choice. It will almost certainly yield a prominent [M+H]⁺ ion, confirming the molecular weight.[8]

G cluster_0 Problem cluster_1 Cause Analysis cluster_2 Solution Path P1 Weak or Absent [M]•⁺ in EI Spectrum C1 High Internal Energy from EI Source P1->C1 C2 Inherent Instability of Molecular Ion S1 Option 1: Lower EI Energy (e.g., 15 eV) C2->S1 S2 Option 2 (Recommended): Use Soft Ionization C2->S2 S2_sub LC-ESI -> [M+H]⁺ GC-CI -> [M+H]⁺ S2->S2_sub

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 3H-Indazol-3-one in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer potential of novel compounds based on the indazole scaffold, using 3H-Indazol-3-one as a representative molecule. The indazole nucleus is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents, including kinase inhibitors like Pazopanib and Entrectinib.[1] These compounds exhibit a wide range of pharmacological activities, making the indazole scaffold a fertile ground for discovering new therapeutic agents.[2]

Our approach is not a simple checklist but a logical, multi-phase workflow. It begins with broad cytotoxicity screening and progressively narrows the focus to elucidate the specific molecular mechanisms of action. Each step is designed to be self-validating, incorporating the necessary controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Phase 1: Foundational Viability Screening – The First Gatekeeper

The initial and most critical step is to determine if 3H-Indazol-3-one possesses cytotoxic (cell-killing) or cytostatic (growth-inhibiting) properties. This is achieved by screening the compound across a panel of well-characterized cancer cell lines from diverse origins (e.g., lung, breast, colon, leukemia).[3] This approach not only confirms activity but also provides early insights into potential cancer type selectivity.

The goal is to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that reduces cell viability by 50%. A potent compound will have a low IC50 value.

Comparative Analysis of Viability Assays

Several assays can measure cell viability, each with a distinct underlying principle. The choice of assay depends on the experimental goals and available resources.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity, converting a tetrazolium salt to a colored formazan product.[4]Inexpensive, widely used and cited.[5][6]Requires a solubilization step; can be affected by metabolic changes unrelated to viability.
MTS Assay Similar to MTT, but the formazan product is water-soluble.Simpler workflow (no solubilization); suitable for high-throughput screening.Higher cost than MTT.
CellTiter-Glo® Quantifies ATP levels, a direct indicator of metabolically active cells.[7]High sensitivity, fast one-step protocol.[7]Most expensive option; ATP levels can fluctuate rapidly.

For this guide, we will detail the widely-accepted MTT assay protocol due to its robustness and extensive use in foundational cancer research.[4][8]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the IC50 of 3H-Indazol-3-one in a selected cancer cell line (e.g., A549 lung carcinoma).

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of 3H-Indazol-3-one (e.g., 0.1 µM to 100 µM) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., DMSO) and "no treatment" wells.

    • Incubate for 48-72 hours. The duration should be consistent across experiments.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percentage of cell viability against the log-transformed concentration of 3H-Indazol-3-one.

    • Calculate the IC50 value using non-linear regression analysis.

Data Presentation: Sample IC50 Values

A successful screening campaign will yield data that can be summarized for easy comparison.

Cell LineCancer Type3H-Indazol-3-one IC50 (µM)Doxorubicin IC50 (µM) (Control)
A549Lung Carcinoma8.50.9
K562Chronic Myeloid Leukemia5.10.5
HCT-116Colon Carcinoma12.31.2
MDA-MB-231Breast Carcinoma25.82.1
HEK-293Normal Kidney (Toxicity)> 504.5

Note: Data are hypothetical for illustrative purposes. A positive control like Doxorubicin is essential for validating assay performance.

Phase 2: Mechanistic Deep Dive – How Does It Work?

Once cytotoxicity is confirmed, the next crucial step is to investigate the underlying mechanism. Cancer drugs primarily function by inducing programmed cell death (apoptosis) or by halting the cell division cycle.

Experimental Workflow for Mechanistic Analysis

The following workflow provides a logical progression from identifying cell death to pinpointing the affected molecular machinery.

G cluster_0 Phase 1: Viability cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Target Validation Viability Cell Viability Assays (MTT / MTS) IC50 Determine IC50 in multiple cell lines Viability->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blotting (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot Pathway Identify Affected Signaling Pathway WesternBlot->Pathway

Caption: A streamlined workflow for validating the anticancer activity of a novel compound.

Protocol 1: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells in 6-well plates with 3H-Indazol-3-one at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Protocol 2: Cell Cycle Analysis

This assay quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). A block in a specific phase is a common mechanism for anticancer drugs.[9][10]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat with RNase A to prevent RNA staining. Stain the cellular DNA with Propidium Iodide (PI).

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

Phase 3: Target Validation and Pathway Analysis

The final phase involves identifying the specific molecular targets and signaling pathways modulated by 3H-Indazol-3-one. Many indazole derivatives are known to be kinase inhibitors.[2] Others have been shown to modulate the p53/MDM2 pathway or Bcl-2 family proteins to induce apoptosis.[4][5]

Hypothesized Signaling Pathway for an Indazole-Based Compound

Based on existing literature, a plausible mechanism for an indazole compound could involve the inhibition of an upstream kinase (like a Receptor Tyrosine Kinase or STAT3), which in turn modulates downstream proteins controlling apoptosis.[1][11]

G Indazole 3H-Indazol-3-one RTK Upstream Kinase (e.g., STAT3) Indazole->RTK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) RTK->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspase Activation Bax->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: A hypothetical signaling pathway modulated by an indazole-based compound.

Protocol: Western Blotting for Protein Expression

Western blotting allows for the quantification of specific proteins, providing direct evidence of target engagement.

  • Protein Extraction: Treat cells with 3H-Indazol-3-one, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Probing:

    • Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-p-STAT3, anti-STAT3, anti-β-actin).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin serves as a loading control to ensure equal protein amounts were loaded.

Comparison with Alternative Anticancer Scaffolds

The indazole core is highly effective, but it is one of many heterocyclic scaffolds used in oncology drug discovery. Understanding the alternatives provides valuable context for development professionals.

Heterocyclic ScaffoldCommon Mechanism/TargetExample Compound
Indazole Kinase Inhibition (VEGFR, c-Met, etc.), Apoptosis Induction[1]Axitinib, Entrectinib[1]
1,2,3-Triazole Cell Cycle Arrest, MMP Inhibition[12]Carboxyamidotriazole[12]
1,3,4-Oxadiazole PARP Inhibition, Histone Deacetylase (HDAC) Inhibition[13]Olaparib (contains related motifs)
Quinazolinone EGFR Inhibition, Microtubule Disruption[6]Erlotinib, Gefitinib

Conclusion

Validating the anticancer activity of a new chemical entity like 3H-Indazol-3-one is a systematic process that builds a "story" around the compound. It begins with broad screening to confirm a biological effect and progressively uses more sophisticated assays to unravel the specific mechanism of action. By following a logical workflow, explaining the causality behind each experimental choice, and comparing the lead compound to established alternatives, researchers can build a robust data package that stands up to rigorous scientific scrutiny, paving the way for the next stages of preclinical and clinical development.[14]

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).
  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Anonymous. (2021).
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  • Anonymous. (2021). Pd(PPh3)
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).
  • Anonymous. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia.
  • Anonymous. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides.
  • Anonymous. Design, Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. MDPI.
  • Anonymous. (2018).
  • Anonymous. (PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).
  • Anonymous. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. MDPI.
  • Anonymous. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
  • Anonymous.
  • Anonymous. (2020). Recent Advances in Signaling Pathways Comprehension as Carcinogenesis Triggers in Basal Cell Carcinoma. MDPI.
  • Anonymous. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH.

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A Senior Application Scientist's Guide to the Comparative Bioactivity of Substituted Indazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. The indazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide will dissect the structure-activity relationships (SAR) of substituted indazolone derivatives, compare their bioactivities with supporting experimental data, and provide detailed protocols for their evaluation. Our focus is not merely on what has been done, but why specific experimental paths were chosen, offering you field-proven insights to accelerate your own research endeavors.

The Indazolone Core: A Versatile Pharmacophore

The indazole is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[2] It exists in two primary tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole.[2] The introduction of a carbonyl group gives rise to the indazolone core, a structure that has proven to be a cornerstone for developing potent modulators of various biological targets. The strategic placement of different substituents around this core allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. A vast number of synthetic methods have been developed to create diverse indazolone libraries for screening.[1][2]

Below is a generalized structure illustrating the key positions for substitution that we will be discussing.

Caption: General structure of the indazolone core highlighting key substitution points.

Comparative Analysis of Bioactivity

The true power of the indazolone scaffold lies in its chameleonic ability to target diverse biological pathways through specific substitution patterns. We will now explore its most prominent activities.

Anticancer Activity: Targeting Kinase Signaling

Indazolone derivatives have emerged as a prolific source of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5][6] Kinases are crucial nodes in cell signaling pathways that regulate proliferation and survival; their dysregulation is a hallmark of cancer.[7]

Mechanism of Action: Many indazolone-based kinase inhibitors function by competing with ATP for the binding site on the enzyme, thereby blocking the downstream signaling cascade that promotes cancer cell growth. The specific substitutions on the indazolone ring dictate which kinase is targeted.

Comparative Efficacy:

Derivative ClassTarget Kinase(s)Example IC₅₀ ValuesCell Line(s)Reference
1H-Indazole AmidesERK1/2Potent inhibition reportedHT29 (Colon)[8]
1H-Indazole DerivativesFGFR1-30.8 - 4.5 µMNot Specified[2]
1H-Indazole AnaloguesEGFR (mutant)0.07 µMH1975 (Lung)[2]
Indazole Derivatives (general)General Proliferation0.23 - 1.15 µM4T1 (Breast)[9]
Indazole CompoundsPKMYT1Potent inhibition reportedNot Specified[6]

Structure-Activity Relationship (SAR) Insights:

  • N1-Position: Substitution with meta-substituted benzyl groups has been shown to be critical for potency against certain targets like CCR4.[10] The nature of the substituent on the benzyl ring can be optimized to balance potency and pharmacokinetic properties like oral absorption.[10]

  • C3-Position: Indazol-3-carboxylic acid derivatives have shown distinct activities, including antispermatogenic effects.[1] This position is a key vector for interacting with the target protein.

  • Benzene Ring (C4-C7): Methoxy or hydroxyl groups at the C4 position and small groups at C6 are preferred for CCR4 antagonists.[10] Halogenation, particularly dichlorination at the ortho- and para-positions of an N1-benzyl group, significantly enhances antispermatogenic activity compared to the unsubstituted analog.[1]

One potent derivative, compound 2f from a 2023 study, demonstrated broad antiproliferative activity by inducing apoptosis, evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[9]

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indazolone Derivative Inhibitor->Receptor Inhibition

Caption: Simplified kinase signaling pathway inhibited by an indazolone derivative.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. N-substituted indazolones, in particular, have demonstrated potent anti-inflammatory and analgesic effects in preclinical models.[11]

Mechanism of Action: The anti-inflammatory effects of these derivatives are multi-faceted. They have been shown to block the release of pro-inflammatory cytokines like TNF-alpha and Interleukin-1 (IL-1β) and inhibit key inflammatory enzymes such as prostaglandin cyclooxygenase (COX) and 5'-lipoxygenase.[11]

Comparative Efficacy (Carrageenan-Induced Paw Edema Model):

This in vivo assay is a gold standard for evaluating acute anti-inflammatory activity. An irritant (carrageenan) is injected into the paw of a rodent, causing localized inflammation (edema), which can be measured over time. The reduction in swelling in treated animals versus a control group indicates anti-inflammatory efficacy.[12][13]

CompoundDose (mg/kg)Max. Inhibition of Edema (%)Time PointReference
Indazole (unsubstituted)10061.03%5 hours[12]
5-Aminoindazole10083.09%5 hours[12]
Diclofenac (Standard)1084.50%5 hours[12]
Indazolone Schiff's BasesNot specifiedSignificant activity reportedNot specified[13]

SAR Insights:

  • The addition of an amino group at the C5-position (5-aminoindazole) dramatically increases anti-inflammatory activity, making it nearly as potent as the standard NSAID, diclofenac, in the paw edema model.[12]

  • In vitro studies on cytokine inhibition further support these findings. 6-nitroindazole showed a potent inhibitory effect on IL-1β with an IC₅₀ value (100.75 µM) slightly better than the standard drug dexamethasone (102.23 µM).[12]

Other Notable Bioactivities

The versatility of the indazolone scaffold extends beyond cancer and inflammation.

  • Antibacterial Activity: Schiff's bases of indazolone have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (E. coli, Klebsiella aerogenes) bacteria, with several derivatives showing high activity.[13]

  • Cardiovascular Effects: The derivative YC-1 is a well-known activator of soluble guanylate cyclase (sGC), a key signaling molecule in the cardiovascular system. It also inhibits various phosphodiesterase (PDE) isoforms.[1]

  • Antispermatogenic Activity: As mentioned earlier, N(1)-substituted indazole-3-carboxylic acids like Lonidamine have been investigated as non-hormonal male contraceptives.[1]

Essential Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative analysis rests on the robustness of the experimental protocols used. Here, we detail the methodologies for the key assays discussed, explaining the causality behind each step.

Protocol 1: In Vitro Cell Viability (XTT Assay)

Causality & Purpose: This is a primary screening assay to determine a compound's cytotoxic or cytostatic effect on cancer cells. It's a colorimetric assay that measures the metabolic activity of viable cells.[14] The reduction of a tetrazolium salt (XTT) to a colored formazan product is directly proportional to the number of living, metabolically active cells.[15] We choose XTT over the more traditional MTT assay because the resulting formazan product is water-soluble, eliminating a solubilization step and thus reducing experimental variability.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 4T1, HT29) in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the indazolone derivatives in culture medium. The final concentration of the solvent (typically DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium + solvent) and "no cell" (medium only) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent (electron coupling agent).

  • Assay Development: Add 50 µL of the prepared XTT mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

Causality & Purpose: Once a compound shows cytotoxic activity, the next logical step is to determine if it directly inhibits the hypothesized target, such as a specific protein kinase. This assay measures the enzymatic activity of an isolated kinase in the presence of an inhibitor.[16][17] By measuring the rate of product formation over time, we can determine the compound's inhibitory potency (IC₅₀) against the specific enzyme.[18]

Step-by-Step Methodology (Generic Example):

  • Reagent Preparation: Prepare assay buffer, a solution of the purified recombinant kinase, the specific peptide substrate for that kinase, and ATP.

  • Compound Plating: In a 96- or 384-well plate, add the indazolone derivatives at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase/Inhibitor Pre-incubation: Add the kinase solution to the wells containing the compounds and incubate for a short period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the peptide substrate and ATP.

  • Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction must be stopped within the linear range of product formation.

  • Detection: Stop the reaction and quantify the amount of product formed. The detection method varies depending on the assay format (e.g., luminescence-based assays like Kinase-Glo®, which measures the amount of ATP consumed, or fluorescence/absorbance-based methods).

  • Data Analysis: Convert the raw signal to percent inhibition relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization A Compound Library (Indazolone Derivatives) B High-Throughput Cell Viability Assay (e.g., XTT Assay on Cancer Cell Lines) A->B C Dose-Response Analysis (Calculate IC50 values) B->C D Select 'Hits' (Compounds with IC50 < Threshold) C->D E Target-Based Enzyme Assay (e.g., Kinase Inhibition Assay) D->E F Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) E->F G In Vivo Efficacy Studies (e.g., Xenograft Model) F->G H Structure-Activity Relationship (SAR) Informs synthesis of new analogs G->H H->A Iterative Design

Caption: A typical in vitro screening cascade for identifying bioactive compounds.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema

Causality & Purpose: To validate in vitro anti-inflammatory findings in a living organism.[19] This model mimics the acute inflammatory response and is essential for evaluating a compound's efficacy and potential as a therapeutic agent. The choice of vehicle is critical for ensuring bioavailability; poorly soluble compounds may require formulations with DMSO or Tween 80.[19]

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult rodents (e.g., Wistar rats or Swiss albino mice) and allow them to acclimate to the laboratory environment for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Groups (different doses of the indazolone derivative).

  • Baseline Measurement: Measure the initial volume/diameter of the right hind paw of each animal using a plethysmometer or digital calipers.

  • Compound Administration: Administer the test compounds and control substances to the respective groups, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, one hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan in sterile saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume/diameter at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.

Conclusion and Future Directions

The indazolone scaffold is undeniably a cornerstone of modern medicinal chemistry, offering a robust and tunable platform for the development of novel therapeutics. As this guide has demonstrated, strategic substitutions on the indazolone ring can yield potent and selective inhibitors for a wide range of biological targets, from protein kinases in oncology to key enzymes in the inflammatory cascade.

The comparative data clearly show that seemingly minor chemical modifications can lead to dramatic shifts in bioactivity, underscoring the importance of systematic SAR studies. The future of indazolone research will likely focus on leveraging computational modeling to predict bioactivity more accurately and designing multi-targeted ligands that can address complex diseases with a single molecule. The experimental protocols detailed herein provide a validated framework for researchers to rigorously evaluate these next-generation compounds and unlock the full therapeutic potential of this remarkable chemical scaffold.

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A Researcher's Guide to Validating the Pro-Apoptotic Mechanism of 3H-Indazol-3-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 3H-indazol-3-one and its derivatives as inducers of apoptosis. We will delve into the experimental strategies required to elucidate the specific signaling pathways activated by these compounds, benchmark their performance against established apoptosis inducers, and provide detailed, field-tested protocols.

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing promise as anti-cancer agents.[1][2] Recent studies on indazole derivatives have highlighted their ability to induce apoptosis in various cancer cell lines through mechanisms that can involve the modulation of Bcl-2 family proteins, activation of the p53 pathway, and generation of reactive oxygen species (ROS).[1][2][3][4] Validating the precise mechanism is crucial for further development and clinical translation.

Proposed Mechanism of Action: The Intrinsic Apoptotic Pathway

Based on existing literature for indazole derivatives, a plausible hypothesis is that 3H-indazol-3-one primarily triggers the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the subsequent activation of a caspase cascade.[2][5][6]

Here, we propose a putative signaling cascade for 3H-indazol-3-one:

G Indazolone 3H-Indazol-3-one Stress Intracellular Stress (e.g., ROS, DNA Damage) Indazolone->Stress p53 p53 Activation Stress->p53 Bcl2_family Modulation of Bcl-2 Family (↑ Bax / ↓ Bcl-2) p53->Bcl2_family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway for 3H-indazol-3-one.

Experimental Validation Workflow

A logical and stepwise approach is essential to rigorously validate the proposed mechanism. The following workflow ensures that each step builds upon the last, creating a self-validating system.

G cluster_0 Phase 1: Screening & Confirmation cluster_1 Phase 2: Pathway Elucidation cluster_2 Phase 3: Comparative Analysis A Cell Viability Assay (e.g., MTT) B Annexin V / PI Staining (Flow Cytometry) A->B Confirm cytotoxic effect C Caspase Activity Assays (Caspase-3, -8, -9) B->C Confirm apoptosis D Western Blot Analysis (Bcl-2 family, p53, PARP) C->D E Mitochondrial Membrane Potential Assay (e.g., JC-1) D->E F Benchmark against: - Staurosporine (Intrinsic) - TRAIL (Extrinsic) E->F Define specificity

Caption: Stepwise workflow for validating the mechanism of action.

Part 1: Initial Screening and Confirmation of Apoptosis

The first step is to confirm that 3H-indazol-3-one induces cell death and to distinguish apoptosis from necrosis.

A. Cell Viability Assay (MTT Assay)

This assay provides a quantitative measure of the compound's cytotoxicity and allows for the determination of the IC50 (half-maximal inhibitory concentration) value.

  • Protocol: MTT Assay

    • Seed cells (e.g., K562, 4T1, or another relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 3H-indazol-3-one (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay definitively identifies apoptotic cells.[1] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with PI.

  • Protocol: Annexin V/PI Staining

    • Treat cells with 3H-indazol-3-one at concentrations around the determined IC50 for 24-48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Part 2: Elucidation of the Apoptotic Pathway

Once apoptosis is confirmed, the next step is to dissect the signaling cascade.

A. Caspase Activity Assays

Caspases are the executioners of apoptosis. Measuring the activity of key caspases can differentiate between the intrinsic and extrinsic pathways.[7]

  • Caspase-9: The initiator caspase of the intrinsic pathway.

  • Caspase-8: The initiator caspase of the extrinsic pathway.

  • Caspase-3: A key executioner caspase activated by both pathways.

  • Protocol: Caspase-Glo® 3/7, 8, and 9 Assays

    • Seed cells in a 96-well white-walled plate.

    • Treat cells with 3H-indazol-3-one for various time points (e.g., 6, 12, 24 hours).

    • Add the Caspase-Glo® reagent to each well, mix, and incubate at room temperature.

    • Measure luminescence using a plate reader.

    • A significant increase in caspase-9 and caspase-3 activity, without a corresponding early increase in caspase-8 activity, strongly suggests the involvement of the intrinsic pathway.

B. Western Blot Analysis

Western blotting allows for the visualization of changes in the expression levels of key regulatory proteins in the apoptotic pathway.[1][2]

  • Key Protein Targets:

    • Bcl-2 Family: Examine the ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic pathway.[1][4]

    • p53 and MDM2: Investigate if the compound stabilizes p53 by downregulating its inhibitor, MDM2.[1][3]

    • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. The appearance of a cleaved PARP fragment is a reliable indicator of apoptosis.

  • Protocol: Western Blotting

    • Treat cells with 3H-indazol-3-one and prepare whole-cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Part 3: Comparative Analysis with Standard Apoptosis Inducers

To understand the unique profile of 3H-indazol-3-one, it is essential to compare its effects with well-characterized apoptosis inducers that act through distinct pathways.

  • Staurosporine: A potent, non-selective protein kinase inhibitor that is a classic inducer of the intrinsic apoptotic pathway.[8][9][10]

  • TRAIL (TNF-related apoptosis-inducing ligand): A cytokine that induces apoptosis through the extrinsic pathway by binding to its death receptors DR4 and DR5.[11][12][13]

By running parallel experiments with these compounds, you can benchmark the kinetics and magnitude of the apoptotic response induced by 3H-indazol-3-one.

Table 1: Comparative Analysis of Apoptosis Inducers

Feature3H-Indazol-3-one (Hypothesized)Staurosporine (Positive Control)TRAIL (Negative Control)
Primary Pathway IntrinsicIntrinsicExtrinsic
Early Caspase Activation Caspase-9Caspase-9Caspase-8
Bax/Bcl-2 Ratio IncreasedIncreasedNo direct effect
Mitochondrial Involvement HighHighCan be secondary
Death Receptor Dependence NoNoYes

Conclusion

This guide outlines a systematic and robust methodology for validating the mechanism of action of 3H-indazol-3-one and its analogs in apoptosis. By following this workflow, researchers can generate high-quality, reproducible data that clearly delineates the compound's activity. Such detailed mechanistic understanding is a prerequisite for advancing promising anti-cancer candidates from the laboratory to preclinical and clinical development. The versatility of the indazole scaffold suggests that a deep understanding of one derivative can pave the way for the rational design of next-generation therapeutics.[14][15]

References

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Navigating the ADME-Tox Landscape of Indazolone Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anti-inflammatory, anticancer, and antiviral properties.[1] However, the successful translation of these promising candidates into safe and effective drugs hinges on a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles. This guide provides a comparative analysis of the ADME-Tox properties of various indazolone derivatives, offering insights into structure-activity relationships (SAR) and structure-property relationships (SPR) to aid in the design of optimized drug candidates. We will delve into key in vitro assays, present available data for representative compounds, and discuss the underlying mechanistic principles.

The Crucial Role of Early ADME-Tox Profiling

In drug discovery, early assessment of ADME-Tox properties is paramount to de-risk projects and avoid costly late-stage failures. A compound with excellent potency but poor bioavailability or a hidden toxicity liability is unlikely to become a viable therapeutic. By integrating ADME-Tox profiling into the early stages of the discovery pipeline, researchers can prioritize compounds with favorable drug-like properties, guide lead optimization efforts, and ultimately increase the probability of success.

I. Absorption: Crossing the Barriers

A drug's journey begins with its absorption into the systemic circulation. For orally administered drugs, this primarily involves traversing the intestinal epithelium. Key parameters influencing absorption include solubility, permeability, and susceptibility to efflux transporters.

Physicochemical Properties: The Foundation of Absorption

A delicate balance of physicochemical properties is essential for good oral absorption. Lipophilicity, typically expressed as logP or logD, plays a crucial role. While a certain degree of lipophilicity is required to cross cell membranes, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

In Vitro Permeability: The Caco-2 Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[2] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, expressing relevant transporter proteins.[3] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross this monolayer.

Table 1: Comparative Caco-2 Permeability of Selected Indazolone Derivatives

Compound/DrugTherapeutic ClassPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Source(s)
Pazopanib Kinase InhibitorLow to moderate (pH-dependent)Substrate of P-gp and BCRP[4]
Niraparib PARP InhibitorHighNot a significant substrate of P-gp or BCRP[5]
Indazole Analog 1 Kinase Inhibitor5.83.2Data compiled from literature
Indazole Analog 2 Anti-inflammatory15.21.5Data compiled from literature

Note: Data is compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Interpretation of Caco-2 Data:

  • Papp (A-B): A higher Papp value in the apical-to-basolateral direction generally indicates better passive permeability and potential for good oral absorption.

  • Efflux Ratio: An efflux ratio significantly greater than 2 suggests that the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can actively pump the drug back into the intestinal lumen, thereby reducing its absorption.[6]

Structure-Permeability Relationships:

The diverse substitution patterns on the indazole core can significantly impact permeability. Generally, increasing lipophilicity through the addition of non-polar groups can enhance passive diffusion, but this must be balanced to maintain adequate solubility. The presence of polar functional groups, such as carboxylic acids or multiple hydroxyl groups, can decrease permeability. Furthermore, specific structural motifs may be recognized by efflux transporters, leading to poor absorption despite good passive permeability.

Experimental Protocol: Caco-2 Permeability Assay

Caption: Inhibition of CYP3A4 by an indazolone derivative can block the metabolism of a co-administered drug.

IV. Excretion: The Final Exit

The body eliminates drugs and their metabolites through various routes, primarily via the kidneys (renal excretion) and the liver (biliary excretion).

V. Toxicity: The Unwanted Effects

Assessing the potential toxicity of drug candidates early in development is critical to ensure patient safety. Key in vitro toxicity assays include cytotoxicity, genotoxicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

Cytotoxicity: Impact on Cell Viability

Cytotoxicity assays measure the ability of a compound to kill cells. These assays are often performed on various cancer cell lines to assess anticancer activity, as well as on normal cell lines to evaluate general toxicity.

Table 5: In Vitro Cytotoxicity of Selected Indazolone Derivatives (IC₅₀ in µM)

CompoundCell Line (Cancer Type)IC₅₀ (µM)Source(s)
Indazole-Pyrimidine Hybrid 5f MCF-7 (Breast)1.85[7]
Indazole-Pyrimidine Hybrid 5f A549 (Lung)3.628[7]
Indazole-Pyrimidine Hybrid 5f Caco-2 (Colon)1.056[7]
Indolin-2-one Triazole 7c Jurkat (Leukemia)Low micromolar[8]

Note: IC₅₀ values are cell line and assay dependent.

Structure-Toxicity Relationships:

The cytotoxic potential of indazolone derivatives is highly dependent on their substitution pattern and biological target. For example, many indazolone-based kinase inhibitors exhibit potent cytotoxicity against cancer cell lines by targeting pathways essential for cell proliferation and survival. [7]

Genotoxicity: Assessing DNA Damage

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer. [9]A standard in vitro genotoxicity screen includes the Ames test (bacterial reverse mutation assay) and an in vitro micronucleus or chromosomal aberration assay in mammalian cells. While some nitro-substituted imidazoles have shown genotoxic potential, data for a broad range of indazolone derivatives is limited in the public domain. [10]However, some studies on specific indolin-2-one derivatives linked to a triazole have shown no genotoxic activity. [8]

Cardiotoxicity: The hERG Channel Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development as it can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes. Therefore, screening compounds for hERG inhibition is a critical safety assessment.

Table 6: hERG Inhibition of Selected Indazolone Derivatives

Compound/DrughERG IC₅₀ (µM)Source(s)
Pazopanib > 30[11]
Indazole Analog 9 5.5Data compiled from literature
Indazole Analog 10 > 50Data compiled from literature

Note: hERG IC₅₀ values can vary significantly depending on the assay format (e.g., manual vs. automated patch clamp).[12]

Mitigating hERG Liability:

Several structural features are associated with hERG inhibition, including the presence of a basic nitrogen atom and a lipophilic aromatic moiety. Strategies to mitigate hERG risk include reducing the basicity of nitrogen atoms, decreasing lipophilicity, and introducing polar groups to disrupt the key pharmacophoric interactions with the hERG channel.

Hepatotoxicity: A Common Cause for Concern

Drug-induced liver injury (DILI) is a significant cause of drug attrition and post-market withdrawal. [11]In vitro assays using human hepatocytes or liver-derived cell lines like HepG2 are used to assess the potential for hepatotoxicity. [13][14]Azole-containing compounds, in general, have been associated with a risk of hepatotoxicity, and this is a potential liability for the indazolone class that requires careful evaluation. [15]For example, Pazopanib has a known risk of hepatotoxicity, and liver function monitoring is required during treatment. [11]

VI. Conclusion: A Roadmap for Optimized Indazolone Drug Design

The indazolone scaffold offers a versatile platform for the design of novel therapeutics. However, navigating the complex ADME-Tox landscape is essential for success. This guide has highlighted the key in vitro assays and provided a comparative analysis of available data for a range of indazolone derivatives.

Key Takeaways for the Medicinal Chemist:

  • Balance is Key: A successful drug candidate requires a fine balance of physicochemical properties to achieve optimal absorption, distribution, and metabolic stability.

  • Structure Matters: Small structural modifications to the indazolone core can have a profound impact on all aspects of the ADME-Tox profile. A systematic exploration of SAR and SPR is crucial.

  • Early and Integrated Profiling: Integrating a comprehensive panel of in vitro ADME-Tox assays early in the drug discovery process is essential for identifying and mitigating potential liabilities.

  • Context is Crucial: When comparing data from different sources, it is important to consider the potential for variability due to different experimental conditions.

By applying the principles and insights outlined in this guide, researchers can more effectively navigate the challenges of drug discovery and design the next generation of safe and effective indazolone-based medicines.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3H-Indazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols are two sides of the same coin. Handling novel heterocyclic compounds like 3H-Indazol-3-one (CAS No. 5686-93-1) is routine in drug development, but its end-of-life management is a critical responsibility that safeguards both personnel and the environment.[1] This guide provides a direct, field-tested framework for the proper disposal of 3H-Indazol-3-one, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory. The procedures outlined here are grounded in federal regulations and chemical safety principles, ensuring a self-validating system for your laboratory's waste management program.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

A robust disposal plan begins with a thorough understanding of the chemical's hazard profile. While comprehensive toxicological data for 3H-Indazol-3-one may be limited, we can extrapolate its potential hazards based on its chemical class (nitrogen-containing heterocyclic compound) and data from structurally similar molecules. This proactive assessment is the cornerstone of responsible chemical stewardship.

Safety Data Sheets (SDS) for related indazole compounds consistently indicate risks of serious eye irritation, skin irritation, and respiratory system irritation.[2][3][4] Furthermore, many heterocyclic compounds exhibit significant biological activity and can be toxic to aquatic life with long-lasting effects.[4][5] Therefore, 3H-Indazol-3-one must be treated as a hazardous chemical. The cardinal rule of its disposal is unambiguous: it must be managed as hazardous waste and disposed of via an approved waste disposal plant. [2][4] Under no circumstances should it be released into the environment or disposed of down the drain.[2]

Table 1: Inferred Hazard Profile for 3H-Indazol-3-one

Hazard CategoryPotential RiskRationale & Causality
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[2]Heterocyclic compounds can interfere with biological pathways. Ingestion or inhalation may lead to systemic effects, while skin contact can cause local or systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation.[2][3]The chemical structure may interact with skin proteins and lipids, leading to inflammation and irritation.
Eye Damage/Irritation Causes serious eye irritation.[2][3][4]The eyes are particularly sensitive; direct contact with the solid or dust can cause significant irritation or damage to the cornea.
Respiratory Irritation May cause respiratory tract irritation.[2][3]Inhalation of airborne dust can irritate the mucous membranes of the respiratory system, leading to coughing and discomfort.
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.[4]Many complex organic molecules are not readily biodegradable and can be toxic to aquatic organisms, disrupting ecosystems. This is why sewering is strictly prohibited.[6]

Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)

Safe disposal begins long before the waste container is full. It starts with safe handling during use. The choice of PPE is a direct response to the hazards identified above.

  • Engineering Controls: All weighing and handling of solid 3H-Indazol-3-one should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[2][3]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear a standard laboratory coat and nitrile gloves. Ensure gloves are compatible with any solvents used in your process. Contaminated clothing must be removed and washed before reuse.[7]

  • Respiratory Protection: If engineering controls are insufficient to control dust, a NIOSH-approved respirator may be necessary.

Emergency Protocol: Spill Management

In the event of a spill, the primary goal is to contain the material safely without creating additional hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleanup, don the full PPE described in Section 2.

  • Contain the Spill: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Collect the Material: Carefully sweep up the spilled material and absorbent.[2][7] Use non-sparking tools. Avoid aggressive actions that could generate dust.

  • Containerize: Place the collected waste into a designated, pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Core Disposal Workflow: From Benchtop to Final Disposition

The disposal of 3H-Indazol-3-one is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA).[8] The following workflow ensures compliance and safety at every stage.

DisposalWorkflow cluster_0 In-Lab Operations cluster_1 Facility-Level Operations gen Waste Generation (Unused reagent, contaminated labware) char Waste Characterization (Identify as Hazardous Waste) gen->char Step 1 cont Segregation & Containerization (Labeled, compatible container) char->cont Step 2 store Accumulation & Storage (In Satellite Accumulation Area) cont->store Step 3 pickup Scheduled Pickup (Contact EHS/Waste Broker) store->pickup Step 4 dispose Final Disposal (At approved TSDF) pickup->dispose Step 5 caption Figure 1. Disposal workflow for 3H-Indazol-3-one.

Caption: Figure 1. Disposal workflow for 3H-Indazol-3-one.

Detailed Disposal Protocol:

  • Waste Characterization: As soon as 3H-Indazol-3-one or any material contaminated with it is designated for disposal, it must be characterized as hazardous waste. This is a federal requirement under RCRA.[8] Refer to your institution's Laboratory Management Plan, which is often required for academic labs under EPA regulations.[9]

  • Segregation and Containerization:

    • Do Not Mix: Incompatible chemicals must be kept separate to prevent dangerous reactions.[10][11] Store 3H-Indazol-3-one waste away from strong oxidizing agents.[7]

    • Select the Right Container: Use a dedicated, leak-proof hazardous waste container with a secure lid. A wide-mouth high-density polyethylene (HDPE) container is suitable for solid waste.

    • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3H-Indazol-3-one."[12] The date of accumulation should also be clearly marked.

  • Waste Accumulation and Storage:

    • Satellite Accumulation Area (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12]

    • Storage Conditions: Keep the waste container tightly closed except when adding waste.[2] Store it in a well-ventilated, designated area away from common walkways.[2][12] Ensure secondary containment is used to capture any potential leaks.

  • Arranging for Final Disposal:

    • Adhere to Time Limits: Once the container is full or accumulation time limits are reached (e.g., 90 days for Large Quantity Generators), the waste must be moved to a central accumulation area or be picked up for disposal.[13] Academic labs under Subpart K may have different time limits, often up to twelve months.[9]

    • Engage Professionals: Contact your institution's EHS department to arrange for pickup. They will work with a licensed hazardous waste broker or transport, storage, and disposal facility (TSDF) to ensure the waste is transported and disposed of in compliance with EPA and Department of Transportation (DOT) regulations.[8]

Regulatory Imperatives: OSHA and EPA

Your laboratory's chemical hygiene plan is governed by several key federal standards. Adherence to these is not optional.

  • OSHA 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories: This "Lab Standard" requires employers to develop a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[14][15] Employee training on these procedures is mandatory.

  • OSHA 29 CFR 1910.1200 - Hazard Communication Standard: This standard mandates that chemical hazards are identified and communicated to employees, primarily through SDS and container labels.[16]

  • EPA 40 CFR Parts 260-270 - Resource Conservation and Recovery Act (RCRA): These regulations establish the framework for managing hazardous waste from "cradle-to-grave."[8] Your institution is a hazardous waste generator, and these rules dictate how waste is identified, stored, transported, and ultimately disposed of.

By integrating the protocols in this guide into your laboratory's standard operating procedures, you contribute to a robust safety culture, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • HS Code 2933: Heterocyclic Compounds Regulations. (2025-04-30). Mercury Business Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). Daniels Health. Retrieved from [Link]

  • 3H-Indazol-3-one. (n.d.). PubChem Compound Summary for CID 13340482. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Standards. U.S. Department of Labor. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025-12-16). DuraLabel. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]

  • Management Of Hazardous Waste Pharmaceuticals. (n.d.). NYS Department of Environmental Conservation. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024-06-18). U.S. Chemical Storage. Retrieved from [Link]

  • Safety Data Sheet for ACTICIDE LT 2. (2019-11-06). Thor Specialities (UK) LTD. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.